2-(3-Methylpyridin-2-YL)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBIXJNIABTHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586319 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851670-19-4 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Methylpyridin-2-YL)ethanamine chemical properties
An In-depth Technical Guide to 2-(3-Methylpyridin-2-YL)ethanamine
Introduction: A Versatile Pyridine Building Block
This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyridine ring substituted with a methyl group and an ethylamine side chain, provides a unique combination of basicity, nucleophilicity, and aromatic character. This makes it a valuable scaffold and key intermediate for synthesizing more complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Core Identification:
-
IUPAC Name: this compound
-
CAS Number: 851670-19-4[1]
Part 1: Physicochemical and Spectroscopic Profile
The physicochemical properties of this compound are fundamental to its behavior in both chemical reactions and biological systems. These properties dictate its solubility, membrane permeability, and interaction with biological targets.
Physicochemical Data
The following table summarizes key computed and experimental properties. It is important to note that while experimental data for this specific molecule is limited in the public domain, computational predictions provide reliable estimates for research and development.
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | Computed by PubChem[2] |
| XLogP3-AA | 0.6 | Computed by XLogP3[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |
| Rotatable Bond Count | 2 | Computed by Cactvs[2] |
| Topological Polar Surface Area | 38.9 Ų | Computed by Cactvs[2] |
| Formal Charge | 0 | Computed by PubChem[2] |
| Complexity | 93.3 | Computed by Cactvs[2] |
-
Analysis of Properties: The positive XLogP3 value suggests a moderate degree of lipophilicity, which is often desirable for drug candidates to facilitate passage through cell membranes. The presence of both hydrogen bond donors (the primary amine) and acceptors (the pyridine and amine nitrogens) allows for versatile interactions with biological macromolecules like proteins and enzymes.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra for this exact molecule are proprietary, the expected features can be predicted based on its structure.
-
¹H NMR (Proton NMR): The spectrum would exhibit distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl group protons (around δ 2.3-2.6 ppm), and two triplets for the ethylamine chain's methylene protons (-CH₂-CH₂-), likely in the δ 2.7-3.5 ppm region. The amine (-NH₂) protons would appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The spectrum would show eight distinct carbon signals. The aromatic carbons of the pyridine ring would appear in the downfield region (δ 120-160 ppm), while the methyl carbon would be significantly upfield (δ 15-25 ppm). The two methylene carbons would have signals in the δ 30-50 ppm range.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (2850-3100 cm⁻¹), and C=N/C=C stretching from the pyridine ring (1500-1600 cm⁻¹).
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Mass Spectrometry (MS): The exact mass would be 136.1000 Da.[2] Electron impact (EI) or electrospray ionization (ESI) would likely show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 136 and 137, respectively.
Part 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is essential for its practical application in research and manufacturing.
Synthetic Pathways
The most common approach to synthesizing this class of compounds is through the reductive amination of a corresponding aldehyde or ketone. A plausible and efficient route starts from 2-cyano-3-methylpyridine.
Proposed Synthetic Protocol:
-
Reduction of the Nitrile: The starting material, 2-cyano-3-methylpyridine, is reduced to the corresponding amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) is typically employed.
-
Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and at reduced temperatures (typically starting at 0°C) to control the exothermic reaction.
-
Work-up and Isolation: After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Core Reactivity
The molecule possesses two primary sites of reactivity: the nucleophilic primary amine and the basic pyridine nitrogen.
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Amine Group Reactions: The ethylamine side chain is a potent nucleophile. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. It can also participate in reductive amination with aldehydes and ketones to extend the side chain.
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Pyridine Ring Reactions: The nitrogen atom in the pyridine ring is a Lewis base and can be protonated by acids to form pyridinium salts. It can also be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions.
Caption: Reactivity map showing the primary reaction sites.
Part 3: Applications in Research and Development
The unique structure of this compound makes it a highly sought-after intermediate in several areas of chemical science.
Pharmaceutical Development
The primary application of this compound is as a key building block in the synthesis of novel pharmaceutical agents.[1][3]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Its structure is particularly well-suited for creating ligands that target nAChRs. These receptors are implicated in a variety of neurological disorders, and modulators are being investigated for therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, and depression.[1]
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Antitubercular Agents: Pyridine-based scaffolds are being actively explored for new anti-tuberculosis drugs. Specifically, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of M. tuberculosis.[7] While not this exact molecule, its structural class is of high interest in this area.
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, this compound serves as a valuable starting point for SAR studies.[1] By systematically modifying the structure (e.g., by acylating the amine or substituting the pyridine ring) and assessing the biological activity of the resulting analogs, researchers can develop a deeper understanding of the molecular features required for drug efficacy.
Agrochemicals and Material Science
Beyond pharmaceuticals, this amine derivative has potential applications in other industries.
-
Agrochemicals: The pyridine moiety is present in many successful pesticides and herbicides. The ability of this compound to influence insect nervous systems makes it a candidate for developing new agrochemicals.[1][3]
-
Material Science: It can be used in the formulation of advanced materials, such as polymers and coatings, where its chemical properties can enhance durability and performance.[3]
Part 4: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, and protected from light.[1]
-
Handling: As with most amine compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Concentrated solutions of similar compounds can cause skin and eye irritation.[8][9]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile molecular scaffold with significant potential. Its well-defined physicochemical properties, predictable reactivity, and relevance to high-impact therapeutic areas like neurological disorders and infectious diseases make it a compound of considerable interest. For researchers and drug development professionals, a thorough understanding of its chemical characteristics is the first step toward unlocking its full potential in creating the next generation of innovative molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Methyl-3-pyridineethanamine | C8H12N2 | CID 20300147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]
- 5. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]
- 6. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]
- 7. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L(+)-Lactic acid CAS#: 79-33-4 [m.chemicalbook.com]
- 9. L(+)-Lactic acid | 79-33-4 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 2-(3-Methylpyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and properties of 2-(3-Methylpyridin-2-YL)ethanamine. Designed for professionals in research and drug development, this document synthesizes fundamental chemical data, spectroscopic analysis, and insights into its synthetic pathway and potential applications, grounding all claims in authoritative sources.
Core Molecular Identity
This compound is a substituted pyridinylethanamine derivative. Its structure is characterized by a pyridine ring methylated at the 3-position, with an ethanamine side chain attached to the 2-position of the ring. This specific arrangement of functional groups is crucial to its chemical reactivity and biological activity.
Nomenclature and Identifiers
A clear and unambiguous identification of a molecule is paramount for scientific communication and reproducibility. The standard identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 851670-19-4 | [1] |
| Canonical SMILES | CC1=C(CCN)N=CC=C1 | N/A |
| InChI | InChI=1S/C8H12N2/c1-7-5-3-4-6-10-8(7)2-9/h3-6H,2,9H2,1H3 | N/A |
| InChIKey | IXHBXKYOKXXAGF-UHFFFAOYSA-N | N/A |
Structural Elucidation and Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.
2.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethanamine side chain protons, and the methyl group protons.
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Pyridine Ring Protons (δ 7.0-8.5 ppm): Three distinct signals are anticipated in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will be influenced by the electron-donating methyl group and the electron-withdrawing nitrogen atom.
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Ethanamine Protons (δ 2.5-3.5 ppm): The two methylene groups of the ethanamine side chain (-CH₂-CH₂-NH₂) will likely appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the pyridine ring will be slightly downfield compared to the one adjacent to the amino group.
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Amino Protons (-NH₂): A broad singlet is expected for the primary amine protons, the chemical shift of which can vary depending on the solvent and concentration.
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Methyl Protons (-CH₃, δ 2.0-2.5 ppm): The methyl group attached to the pyridine ring is expected to appear as a singlet in the upfield region.
2.1.2. Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
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Pyridine Ring Carbons (δ 120-160 ppm): Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons attached to the nitrogen and the substituted carbons (C2 and C3) will have characteristic chemical shifts.
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Ethanamine Carbons (δ 30-50 ppm): Two signals are anticipated for the methylene carbons of the ethanamine side chain.
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Methyl Carbon (δ 15-25 ppm): A single signal in the upfield region is expected for the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 136.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is likely to proceed through several characteristic pathways for alkylpyridines and amines.
-
α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the amine is a common fragmentation pathway for amines. This would result in the loss of a CH₂NH₂ radical, leading to a fragment ion.
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Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the ethanamine side chain is also a probable fragmentation pathway, stabilized by the pyridine ring. This would lead to a prominent fragment corresponding to the methyl-pyridin-2-ylmethyl cation.
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Loss of Methyl Radical: Loss of a methyl radical from the pyridine ring is another possible fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies.
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N-H Stretch (3300-3500 cm⁻¹): A primary amine will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
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C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the pyridine ring.
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C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Stretching vibrations of the C-H bonds in the ethanamine and methyl groups.
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C=N and C=C Stretch (Pyridine Ring) (1400-1600 cm⁻¹): A series of bands characteristic of the pyridine ring vibrations.
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N-H Bend (1590-1650 cm⁻¹): Bending vibration of the primary amine.
Synthesis Methodology
A plausible and efficient synthetic route to this compound involves the reductive amination of a suitable ketone precursor, 1-(3-methylpyridin-2-yl)ethan-1-one. This method is widely used for the synthesis of amines from carbonyl compounds.[2][3]
Proposed Synthetic Pathway
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for reductive amination.[2][3][4] Optimization of reaction conditions may be necessary.
Materials:
-
1-(3-methylpyridin-2-yl)ethan-1-one
-
Ammonia (solution in methanol or ammonium acetate)
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Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
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Methanol (anhydrous)
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Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: Dissolve 1-(3-methylpyridin-2-yl)ethan-1-one in anhydrous methanol. Add a solution of ammonia in methanol (or ammonium acetate) in excess. Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. It is crucial to maintain a slightly acidic pH (around 6-7) during the addition, which can be adjusted with acetic acid if necessary. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding dilute hydrochloric acid until the gas evolution ceases. Basify the solution with aqueous sodium hydroxide to a pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Self-Validating System: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted spectra.
Applications in Drug Discovery and Neuroscience
Substituted pyridinylethanamines are a class of compounds with significant interest in medicinal chemistry, particularly in the field of neuroscience.[5]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The structural motif of a pyridine ring linked to an amine is a common feature in ligands that interact with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are targets for the treatment of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The specific substitution pattern of this compound, with the methyl group at the 3-position, could influence its binding affinity and selectivity for different nAChR subtypes.
Chemical Probe and Scaffolding
As a primary amine, this compound serves as a valuable building block for the synthesis of more complex molecules through derivatization of the amino group. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe the binding pockets of biological targets.
Conclusion
This compound is a molecule with a defined structure and significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. While experimental data for this specific isomer is sparse, this guide provides a robust theoretical framework for its structural properties and a plausible synthetic route. Further experimental investigation is warranted to fully characterize this compound and explore its biological activity.
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(3-Methylpyridin-2-YL)ethanamine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridin-2-ylethanamines
The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, substituted 2-(pyridin-2-yl)ethanamine derivatives are of particular interest due to their presence in numerous pharmacologically active compounds. These molecules serve as crucial building blocks in the development of novel therapeutics, including anticonvulsants, antihistaminics, and agents targeting neurological disorders.[2][3][4] The specific substitution pattern on the pyridine ring and the ethanamine side chain can significantly influence the compound's pharmacological profile, making the development of versatile and efficient synthetic routes to these molecules a key focus in drug discovery and development.[5]
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(3-methylpyridin-2-yl)ethanamine, a valuable intermediate for further chemical elaboration. We will delve into two core strategies, offering detailed, step-by-step methodologies, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Pathway 1: Synthesis via Nitrile Intermediate
This pathway commences with the functionalization of a readily available starting material, 2,3-dimethylpyridine, to introduce a cyano group, which is subsequently reduced to the desired ethanamine.
Workflow Diagram: Synthesis via Nitrile Intermediate
Caption: Overall workflow for the synthesis of this compound starting from 2,3-dimethylpyridine.
Step 1: Ammoxidation of 2,3-Dimethylpyridine to 2-Cyano-3-methylpyridine
The conversion of a methyl group on the pyridine ring to a nitrile is efficiently achieved through a process known as ammoxidation. This gas-phase catalytic reaction utilizes ammonia and oxygen to directly transform the methyl group into a cyano group.[6]
Causality Behind Experimental Choices: The choice of a heterogeneous catalyst is crucial for the success of this reaction. Vanadium and molybdenum oxides are commonly employed due to their ability to facilitate the complex redox processes involved.[6] The reaction is typically carried out at elevated temperatures in a flow reactor to ensure efficient conversion and to handle the gaseous reactants and products safely.
Experimental Protocol:
A detailed protocol for the ammoxidation of 2,3-dimethylpyridine is often proprietary and conducted on an industrial scale. However, a laboratory-scale synthesis can be adapted from patented procedures.[7]
-
Catalyst Preparation: A mixed oxide catalyst, for example, containing iron, antimony, vanadium, and chromium, is prepared and supported on a suitable carrier like silica.[7]
-
Reaction Setup: A fixed-bed flow reactor is charged with the catalyst.
-
Reaction Conditions: A gaseous mixture of 2,3-dimethylpyridine, ammonia, and air (as the oxygen source) is passed through the heated reactor. Typical reaction temperatures range from 350 to 450 °C.[7]
-
Product Isolation: The reactor effluent is cooled to condense the liquid products, which primarily consist of 2-cyano-3-methylpyridine and unreacted starting material. The product is then purified by distillation or chromatography.
Trustworthiness: This method is a well-established industrial process for the synthesis of cyanopyridines, ensuring its reliability and scalability.[8] However, the specialized equipment and high temperatures required may limit its accessibility in a standard laboratory setting.
Step 2: Reduction of 2-Cyano-3-methylpyridine to this compound
The final step in this pathway is the reduction of the nitrile group to a primary amine. This can be accomplished using several robust and well-documented methods.
Method A: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[9]
Causality Behind Experimental Choices: The high reactivity of LAH necessitates the use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (THF), to prevent its violent reaction with water.[10] The reaction is usually performed at low temperatures initially to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure complete conversion.
Experimental Protocol:
-
A solution of 2-cyano-3-methylpyridine in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting aluminum salts are filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product can be purified by distillation under reduced pressure or by column chromatography.
Method B: Catalytic Hydrogenation
An alternative, and often milder, method for nitrile reduction is catalytic hydrogenation using a heterogeneous catalyst such as Raney Nickel.[11]
Causality Behind Experimental Choices: Raney Nickel is a highly active catalyst for the hydrogenation of various functional groups, including nitriles.[12] The reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The use of a pressure vessel is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.
Experimental Protocol:
-
A solution of 2-cyano-3-methylpyridine in ethanol saturated with ammonia is placed in a pressure vessel.
-
A catalytic amount of Raney Nickel (as a slurry in ethanol) is added to the solution.
-
The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (typically 50-100 psi).
-
The mixture is shaken or stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is carefully filtered off, and the solvent is removed from the filtrate under reduced pressure.
-
The residue is then purified by distillation or chromatography to afford this compound.
Trustworthiness: Both LAH reduction and catalytic hydrogenation are highly reliable and widely used methods for the synthesis of primary amines from nitriles. The choice between the two often depends on the available equipment and the desired scale of the reaction.
Pathway 2: Synthesis via Ketone Intermediate
This alternative pathway involves the formation of a ketone intermediate, 2-acetyl-3-methylpyridine, which is then converted to the target amine via reductive amination.
Workflow Diagram: Synthesis via Ketone Intermediate
Caption: Two convergent routes to this compound via the 2-acetyl-3-methylpyridine intermediate.
Step 1: Synthesis of 2-Acetyl-3-methylpyridine
Method A: From 3-Methyl-2-cyanopyridine
The reaction of a nitrile with a Grignard reagent provides a straightforward route to ketones.
Causality Behind Experimental Choices: The Grignard reagent (e.g., methylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbon of the cyano group. The resulting imine intermediate is then hydrolyzed during the aqueous workup to yield the ketone. Anhydrous conditions are essential for the formation and reaction of the Grignard reagent.
Experimental Protocol:
-
A solution of methylmagnesium bromide in diethyl ether or THF is prepared or obtained commercially.
-
A solution of 3-methyl-2-cyanopyridine in anhydrous THF is added dropwise to the Grignard reagent at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by distillation or chromatography yields 2-acetyl-3-methylpyridine.
Method B: From 2-Bromo-3-methylpyridine
This method involves the acylation of a Grignard reagent formed from 2-bromo-3-methylpyridine.
Causality Behind Experimental Choices: The Grignard reagent is first formed from 2-bromo-3-methylpyridine and magnesium metal. This organometallic species then reacts with an acylating agent, such as acetyl chloride or acetic anhydride, to form the ketone.[13]
Experimental Protocol:
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
-
A solution of 2-bromo-3-methylpyridine in anhydrous THF is added to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, it is cooled to a low temperature (e.g., -78 °C), and a solution of acetyl chloride in anhydrous THF is added dropwise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified as described in Method A.
Step 2: Reductive Amination of 2-Acetyl-3-methylpyridine
Reductive amination is a versatile method for converting ketones into amines.[14]
Causality Behind Experimental Choices: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia), which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including catalytic hydrogenation or hydride reagents.
Experimental Protocol (Catalytic Hydrogenation):
-
A solution of 2-acetyl-3-methylpyridine in methanol is placed in a pressure vessel.
-
The solution is saturated with ammonia gas.
-
A catalyst, such as Raney Nickel or Palladium on carbon, is added.
-
The vessel is pressurized with hydrogen and shaken or stirred at a suitable temperature until hydrogen uptake ceases.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting this compound is purified by distillation or chromatography.
Alternative Reductive Amination Methods:
-
Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[15][16] The reaction is typically carried out at high temperatures.
-
Eschweiler-Clarke Reaction: While primarily used for the methylation of amines, this reaction can be adapted for the reductive amination of ketones using formaldehyde and formic acid.[17][18][19]
-
Direct Asymmetric Reductive Amination: For the synthesis of enantiomerically enriched amines, chiral catalysts can be employed in the reductive amination process.[20]
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1 (Nitrile Intermediate) | Pathway 2 (Ketone Intermediate) |
| Starting Material | 2,3-Dimethylpyridine | 3-Methyl-2-cyanopyridine or 2-Bromo-3-methylpyridine |
| Key Intermediates | 2-Cyano-3-methylpyridine | 2-Acetyl-3-methylpyridine |
| Key Reactions | Ammoxidation, Nitrile Reduction | Grignard Reaction, Reductive Amination |
| Advantages | Potentially shorter route, direct conversion of a methyl group. | Milder conditions for the final step, multiple routes to the key intermediate. |
| Disadvantages | Ammoxidation requires specialized equipment and high temperatures. | Grignard reactions require strictly anhydrous conditions. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and challenges. The choice of a particular route will depend on the available resources, the desired scale of the synthesis, and the specific expertise of the research team. The nitrile intermediate pathway offers a direct approach but requires specialized equipment for the ammoxidation step. The ketone intermediate pathway provides more flexibility in terms of starting materials and employs more standard laboratory transformations. Both routes culminate in the formation of a valuable building block for the synthesis of novel and potentially bioactive molecules.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Ammoxidation - Wikipedia [en.wikipedia.org]
- 7. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biological Activity of 2-(3-Methylpyridin-2-YL)ethanamine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the biological activity of the novel compound 2-(3-Methylpyridin-2-YL)ethanamine. While direct pharmacological data on this specific molecule is nascent, its structural architecture, featuring a pyridylethylamine scaffold, strongly suggests potential interactions with key physiological targets. Drawing upon established structure-activity relationships (SAR) for related ligands, this document outlines a scientifically rigorous, multi-tiered experimental approach to elucidate its pharmacological profile. The primary hypothesized targets are the histamine H1 receptor (H1R) and nicotinic acetylcholine receptors (nAChRs), both of which are recognized binding partners for compounds with similar structural motifs. This guide details both in vitro and in vivo methodologies, from initial binding affinity and functional assays to more complex tissue and behavioral models, to provide a thorough assessment of the compound's potency, efficacy, and selectivity. The protocols and workflows described herein are designed to be self-validating and are grounded in authoritative, referenced standards, offering a clear and actionable path for researchers in pharmacology and drug discovery.
Introduction and Rationale
This compound is a pyridine derivative with the chemical formula C₈H₁₂N₂. Its core structure is closely related to 2-pyridylethylamine, a well-documented selective histamine H1 receptor agonist.[1][2][3][4] The ethylamine side chain is a critical pharmacophore for many biogenic amines, and its attachment to a pyridine ring is a common feature in a variety of centrally and peripherally active compounds.
The rationale for the experimental plan detailed in this guide is twofold:
-
Histaminergic Activity Hypothesis: The structural similarity to 2-pyridylethylamine makes the histamine H1 receptor a prime target for investigation.[1][4] The methyl substitution on the pyridine ring may modulate the compound's affinity and efficacy at this receptor, a common observation in medicinal chemistry.[5][6][7] A thorough characterization of its activity as a potential H1R agonist or antagonist is therefore a logical first step.
-
Nicotinergic Activity Hypothesis: Pyridine-based structures are the cornerstone of nicotinic acetylcholine receptor (nAChR) ligands, including nicotine itself.[8] The ethylamine moiety can also be found in various nAChR modulators. Given that this compound is used as a synthetic intermediate for nAChR modulators, it is plausible that the parent compound possesses intrinsic activity at one or more nAChR subtypes.[9][10]
This guide will therefore present a dual-pronged approach to systematically investigate these hypothesized biological activities.
Characterization of Histamine H1 Receptor (H1R) Activity
The H1R is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gq/11, initiating a signaling cascade that results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations ([Ca²⁺]i) and the activation of Protein Kinase C (PKC), respectively, mediating pro-inflammatory and allergic responses.[11][12]
In Vitro Assessment of H1R Interaction
Causality: This assay quantifies the direct interaction between the test compound and the H1R. By measuring the displacement of a known high-affinity radiolabeled H1R antagonist (e.g., [³H]-mepyramine), we can determine the binding affinity (Ki) of this compound. A low Ki value indicates a high binding affinity.
Protocol: [³H]-Mepyramine Competitive Binding Assay
-
Preparation: Utilize cell membranes from a stable cell line expressing the human H1R (e.g., CHO-H1 or HEK-H1 cells).
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-mepyramine (e.g., 1-2 nM), and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Equilibration: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Non-linear regression analysis is used to calculate the IC₅₀ (concentration inhibiting 50% of specific binding), which is then converted to a Ki value using the Cheng-Prusoff equation.
Causality: This functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the H1R. Activation of the H1R leads to a measurable increase in intracellular calcium.[13] An agonist will induce this response, while an antagonist will block the response induced by a known agonist (like histamine).
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Culture: Plate CHO-H1 or HEK-H1 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Directly add varying concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding a fixed concentration of histamine (at its EC₈₀).
-
-
Signal Detection: Measure the fluorescence intensity before and after compound addition using a Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument.
-
Data Analysis:
-
Agonist Mode: Calculate the EC₅₀ (concentration for 50% of maximal response) and the maximum response relative to histamine.
-
Antagonist Mode: Calculate the IC₅₀ (concentration inhibiting 50% of the histamine response).
-
H1R Signaling Pathway
Caption: H1R Gq/11 signaling pathway upon agonist binding.
Ex Vivo Assessment of H1R Activity
Causality: To assess the compound's effect in a more physiologically relevant system, an isolated tissue preparation that expresses H1 receptors, such as the guinea pig ileum, is used.[14] H1R activation in this tissue causes smooth muscle contraction, which can be measured isometrically.
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes.
-
Compound Addition:
-
Agonist Mode: Add cumulative concentrations of this compound to the organ bath and record the contractile response.
-
Antagonist Mode: Pre-incubate the tissue with the test compound for 20-30 minutes before generating a cumulative concentration-response curve for histamine.
-
-
Measurement: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis:
-
Agonist Mode: Plot the contractile response against the log concentration to determine the EC₅₀ and maximal effect.
-
Antagonist Mode: Analyze the rightward shift in the histamine concentration-response curve to calculate the pA₂ value (Schild analysis), which quantifies antagonist potency.
-
| Experiment | Parameter Measured | Interpretation of High Value | Interpretation of Low Value |
| Radioligand Binding | Ki (nM) | Low binding affinity | High binding affinity |
| Calcium Mobilization (Agonist) | EC₅₀ (nM) | Low potency | High potency |
| Calcium Mobilization (Antagonist) | IC₅₀ (nM) | Low potency | High potency |
| Guinea Pig Ileum (Antagonist) | pA₂ | High antagonist potency | Low antagonist potency |
Investigation of Nicotinic Acetylcholine Receptor (nAChR) Activity
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[9] They are pentameric structures composed of various α and β subunits. The most abundant subtypes in the brain are α4β2* and α7.[10] Activation of nAChRs leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization.[8][15]
In Vitro Assessment of nAChR Interaction
Causality: This assay determines the compound's affinity for different nAChR subtypes, which is crucial for understanding its potential central nervous system effects. Different radioligands are used for specific subtypes (e.g., [³H]-epibatidine or [³H]-cytisine for α4β2*; [¹²⁵I]-α-bungarotoxin for α7).
Protocol: nAChR Subtype Binding Assay
-
Preparation: Use brain region homogenates rich in specific subtypes (e.g., rat thalamus for α4β2*, hippocampus for α7) or membranes from cell lines expressing recombinant nAChR subtypes.
-
Incubation: Similar to the H1R binding assay, incubate membranes with a subtype-selective radioligand and a range of concentrations of this compound.
-
Termination and Quantification: Use filtration and scintillation counting to measure bound radioactivity.
-
Data Analysis: Calculate Ki values for each subtype to establish a selectivity profile.
Causality: This assay measures the functional consequence of compound binding—the opening of the nAChR ion channel. This can be assessed by measuring the influx of cations, such as Ca²⁺, using fluorescent indicators in cells expressing the target nAChR subtype.
Protocol: Cell-Based Calcium Influx Assay for nAChRs
-
Cell Culture: Use a cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs, or a stably transfected HEK-293 line) plated in 96-well plates.
-
Dye Loading: Load cells with a calcium-sensitive dye as described in section 2.1.2.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate with the test compound before adding a known nAChR agonist (e.g., nicotine or acetylcholine in the presence of an acetylcholinesterase inhibitor).
-
-
Signal Detection: Measure the rapid change in fluorescence corresponding to ion influx using an appropriate instrument (e.g., FLIPR).
-
Data Analysis: Determine EC₅₀ (agonist) or IC₅₀ (antagonist) values for each nAChR subtype tested.
nAChR Signaling and Modulation
Caption: Ligand-gated ion flux through nAChR channels.
In Vivo Assessment of nAChR-Mediated Behavior
Causality: To determine if the in vitro nAChR activity translates to a physiological effect in a whole organism, behavioral assays sensitive to cholinergic modulation are employed. Locomotor activity is a fundamental behavior modulated by nAChR activity in brain circuits like the mesolimbic dopamine system.[8]
Protocol: Rodent Locomotor Activity Assay
-
Animals: Use adult male rats or mice, habituated to the testing environment.
-
Apparatus: Employ open-field arenas equipped with automated photobeam tracking systems to record horizontal and vertical movement.
-
Procedure:
-
Administer this compound via an appropriate route (e.g., intraperitoneal, subcutaneous) at various doses. Include a vehicle control group.
-
Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Compare the dose groups to the vehicle control using ANOVA to determine if the compound has a statistically significant effect on locomotor activity.
| Experiment | Parameter Measured | Interpretation (Agonist) | Interpretation (Antagonist) |
| nAChR Binding | Ki (nM) | High affinity suggests potential for activity | High affinity suggests potential for activity |
| Ion Flux (Agonist) | EC₅₀ (nM) | High potency as an agonist | N/A |
| Ion Flux (Antagonist) | IC₅₀ (nM) | N/A | High potency as an antagonist |
| Locomotor Activity | Change vs. Vehicle | May increase or decrease activity, depending on subtype and dose | May block nicotine-induced hyperactivity |
Data Interpretation and Path Forward
The collective results from these assays will form a comprehensive pharmacological profile for this compound. For instance, high affinity (low Ki) at H1R combined with potent agonist activity (low EC₅₀) in functional assays would classify the compound as a selective H1R agonist. Conversely, a lack of agonist activity but a low IC₅₀ against histamine would indicate an H1R antagonist.
Similarly, the nAChR assays will reveal its affinity, potency, and selectivity for different subtypes. The in vivo data will be critical for confirming that the in vitro activity translates to a functional outcome in a complex biological system and for providing an initial assessment of its therapeutic potential or side-effect profile.
Should the compound demonstrate significant and selective activity at either target, further studies would be warranted. These could include more advanced in vivo models relevant to the target (e.g., allergy models for H1R, cognitive models for nAChRs), pharmacokinetic profiling, and initial safety toxicology. This structured, hypothesis-driven approach ensures a thorough and efficient elucidation of the biological activity of this compound, paving the way for its potential development as a pharmacological tool or therapeutic lead.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridylethylamine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Methylpyridin-2-YL)ethanamine Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential as Nicotinic Acetylcholine Receptor Modulators
Foreword: Unlocking the Therapeutic Potential of Pyridylethylamines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, coupled with its favorable physicochemical properties, makes it a privileged structure in drug design. Within the vast landscape of pyridine-containing compounds, the 2-(pyridin-2-yl)ethanamine framework has emerged as a particularly fruitful starting point for the development of modulators of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, including cognitive function, inflammation, and pain perception. This technical guide provides a comprehensive overview of a specific subclass of these compounds: 2-(3-methylpyridin-2-yl)ethanamine and its derivatives and analogs. We will delve into their synthesis, explore their structure-activity relationships, and discuss their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.
The Core Moiety: this compound
The parent compound, this compound, serves as the foundational building block for the derivatives and analogs discussed in this guide. The strategic placement of a methyl group at the 3-position of the pyridine ring introduces a subtle yet significant modification to the electronic and steric properties of the molecule compared to its unsubstituted counterpart. This seemingly minor alteration can have profound effects on receptor binding affinity, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold: A Strategic Approach
While multiple synthetic routes can be envisioned for the preparation of this compound, two primary strategies stand out for their efficiency and adaptability: the reductive amination of a carbonyl precursor and the reduction of a nitrile intermediate.
Reductive amination is a robust and widely employed method for the synthesis of amines.[1][2][3] This two-step, one-pot process involves the initial formation of an imine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.
Conceptual Workflow:
Caption: A generalized workflow for the synthesis of the target compound via reductive amination.
Detailed Experimental Protocol:
Materials:
-
3-Methyl-2-pyridinecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane[4]
-
Methanol (MeOH)
-
Glacial acetic acid (optional, as a catalyst for imine formation)[5]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Imine Formation: To a solution of 3-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The mixture is stirred at room temperature. A few drops of glacial acetic acid can be added to catalyze the formation of the imine intermediate.[5] The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is deemed complete or has reached equilibrium, the reducing agent, sodium cyanoborohydride (1.2 eq), is added portion-wise to the reaction mixture at 0 °C. Sodium cyanoborohydride is chosen for its selectivity in reducing imines in the presence of aldehydes.[2]
-
Reaction Quench and Work-up: After stirring for several hours at room temperature, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The crude amine is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of ammonium chloride as the ammonia source is convenient and provides a mildly acidic medium that can favor imine formation.
-
Sodium cyanoborohydride is a preferred reducing agent because it is less reactive towards carbonyl groups than imines, thus minimizing the formation of the corresponding alcohol as a byproduct.[2] However, due to the toxicity of cyanide byproducts, alternative reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are often considered in process chemistry.[4]
-
The basic work-up with sodium bicarbonate is crucial to neutralize any remaining acid and to ensure the final product is in its free base form for efficient extraction into an organic solvent.
An alternative and equally viable approach involves the reduction of a nitrile precursor, 2-(cyanomethyl)-3-methylpyridine. This method is particularly attractive if the nitrile starting material is readily accessible.
Conceptual Workflow:
Caption: A simplified workflow for the synthesis of the target compound via nitrile reduction.
The synthesis of the precursor, 2-cyano-3-methylpyridine, can be achieved through the ammoxidation of 2,3-dimethylpyridine.[6]
Detailed Experimental Protocol:
Materials:
-
2-(Cyanomethyl)-3-methylpyridine
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas (H₂)
-
Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for air-sensitive reactions (if using LiAlH₄) or a hydrogenation apparatus
Procedure (using LiAlH₄):
-
Reaction Setup: A solution of 2-(cyanomethyl)-3-methylpyridine (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices:
-
Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
-
The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.
-
Catalytic hydrogenation using Raney Nickel is a greener alternative to LiAlH₄, avoiding the need for a stoichiometric amount of a hazardous reagent and a complex workup. However, it may require specialized high-pressure equipment.
Derivatization and Analog Design: Exploring the Chemical Space
The this compound scaffold provides a versatile platform for the synthesis of a diverse library of derivatives and analogs. Modifications can be strategically introduced at several key positions to modulate the compound's pharmacological profile.
Key Derivatization Points:
Caption: Key positions on the this compound scaffold for chemical modification.
N-Substituted Derivatives
Modification of the primary amine is a common strategy to alter the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact receptor interactions.
Synthetic Approaches:
-
Reductive Amination: Reacting this compound with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a highly effective method for preparing N-alkylated derivatives.[2]
-
Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[7]
Modification of the Ethyl Bridge
Introducing substituents on the ethyl linker can introduce chirality and conformational constraints, which can lead to enhanced selectivity for specific nAChR subtypes.
Analogs with Modified Pyridine Rings
Systematic modification of the pyridine ring, such as altering the position of the methyl group or introducing other substituents (e.g., halogens, alkoxy groups), can provide valuable insights into the structure-activity relationship.
Biological Activity and Structure-Activity Relationships (SAR) at Nicotinic Acetylcholine Receptors
The primary therapeutic interest in 2-(pyridin-2-yl)ethanamine derivatives lies in their ability to modulate the activity of nAChRs. These receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[8]
The Nicotinic Pharmacophore
A well-established pharmacophore model for nAChR agonists includes two key features: a cationic nitrogen and a hydrogen bond acceptor.[9][10] In the case of this compound, the primary amine can be protonated at physiological pH to provide the cationic center, while the pyridine nitrogen can act as the hydrogen bond acceptor.
Structure-Activity Relationships
While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from studies on related analogs. For a series of quinuclidine-triazole derivatives targeting the α3β4 nAChR, three components were found to be crucial for high affinity and selectivity: an (S)-enantiomer of a quinuclidine ring, a triazole ring, and a large hydrophobic group.[11] This suggests that the spatial arrangement of the cationic center and the hydrogen bond acceptor, as well as the overall lipophilicity of the molecule, are critical determinants of activity.
The introduction of a methyl group at the 3-position of the pyridine ring in our core molecule is expected to influence the basicity of the pyridine nitrogen and introduce steric hindrance, which could lead to altered selectivity for different nAChR subtypes compared to the unsubstituted parent compound.
Experimental Protocols for Biological Evaluation
To assess the potential of novel this compound derivatives as nAChR modulators, a series of in vitro and in vivo assays are required.
In Vitro Radioligand Binding Assays
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the binding affinity (Ki) of a test compound for a specific receptor subtype.[12][13][14]
Conceptual Workflow:
Caption: A generalized workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol (Competitive Binding Assay):
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).[13]
-
Test compounds (this compound derivatives) at a range of concentrations.
-
A known nAChR ligand (e.g., nicotine) to determine non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[15]
-
Vacuum filtration manifold and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or the reference compound for non-specific binding.[16]
-
Incubation: Incubate the plates at a defined temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[15]
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
Quantitative Data Summary:
| Parameter | Description |
| Kd | Dissociation constant; a measure of the radioligand's affinity for the receptor. |
| Bmax | Maximum number of binding sites. |
| IC₅₀ | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |
| Ki | Inhibition constant; a measure of the competing ligand's affinity for the receptor, calculated from the IC₅₀. |
Functional Assays
Functional assays, such as two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing the nAChR of interest, or calcium imaging assays using fluorescent dyes, are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. The synthetic strategies outlined in this guide provide a clear path for the synthesis of the core molecule and its derivatives. The exploration of this chemical space, guided by the principles of structure-activity relationships and enabled by robust biological evaluation protocols, holds the potential to deliver new therapeutic agents for a range of neurological and inflammatory disorders. Further research should focus on the systematic derivatization of the core scaffold and the detailed pharmacological characterization of the resulting compounds to unlock their full therapeutic potential.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(3-Methylpyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for 2-(3-Methylpyridin-2-YL)ethanamine, a compound of interest for its potential therapeutic applications in vestibular disorders. Drawing upon its close structural analogy to betahistine, a known modulator of the histaminergic system, this document outlines a scientifically-grounded hypothesis centered on its interaction with histamine H1 and H3 receptors. This guide is designed to serve as a foundational resource for researchers, offering detailed experimental protocols and theoretical frameworks to rigorously investigate its pharmacological profile.
Introduction: Unveiling a Potential Therapeutic Agent
This compound is a pyridine derivative with a chemical structure that strongly suggests a pharmacological relationship with betahistine, a widely used treatment for Ménière's disease and other vestibular disorders[1][2][3]. Ménière's disease is characterized by episodes of vertigo, tinnitus, and hearing loss, thought to arise from an imbalance of fluid in the inner ear[3][4]. The therapeutic efficacy of betahistine is attributed to its unique dual action on the histaminergic system: weak agonism at the histamine H1 receptor and potent antagonism at the histamine H3 receptor[1][2][5][6][7]. This modulation is believed to improve microcirculation in the inner ear and normalize the activity of vestibular neurons[1][5][6].
Given the structural similarities, it is hypothesized that this compound exerts its effects through a comparable mechanism, making it a compelling candidate for further investigation in the context of vestibular therapeutics. This guide will provide a detailed roadmap for elucidating its precise mechanism of action.
The Proposed Mechanism of Action: A Dual Histaminergic Hypothesis
The central hypothesis is that this compound functions as a modulator of histamine H1 and H3 receptors.
-
Histamine H1 Receptor Agonism (Putative): Similar to betahistine, weak agonism at H1 receptors, which are present on nerve endings, smooth muscles, and glandular cells, could lead to vasodilation in the inner ear[7][8][9]. This increased blood flow may help to alleviate the endolymphatic hydrops (fluid buildup) associated with Ménière's disease[5][6][7].
-
Histamine H3 Receptor Antagonism (Putative): Potent antagonism of H3 autoreceptors in the central nervous system is expected to increase the synthesis and release of histamine in the brain[1][5][6]. This would enhance neurotransmission in the vestibular nuclei, facilitating central vestibular compensation, the process by which the brain adapts to vestibular imbalances[1][5].
The interplay of these two actions at different histamine receptor subtypes likely results in a synergistic effect that addresses both the peripheral and central symptoms of vestibular disorders.
Signaling Pathway Diagram
Caption: Putative dual mechanism of action of this compound.
Experimental Validation: A Step-by-Step Approach
To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo functional assessment.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine the binding affinity and functional activity of this compound at histamine H1 and H3 receptors.
Objective: To determine the binding affinity (Ki) of the test compound for histamine H1 and H3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human recombinant histamine H1 or H3 receptors.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparations using a Bradford assay.
-
-
Binding Assay:
-
Incubate cell membranes with a known concentration of a specific radioligand (e.g., [³H]mepyramine for H1R, [³H]Nα-methylhistamine for H3R).
-
Add increasing concentrations of the unlabeled test compound (this compound) or a known reference compound (e.g., betahistine).
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compound at histamine H1 and H3 receptors.
Methodology (H1 Receptor - Calcium Mobilization Assay):
-
Cell Culture: Culture CHO-K1 cells stably expressing the human histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Plate cells in a microplate and load with the fluorescent dye.
-
Add increasing concentrations of the test compound or a reference agonist (e.g., histamine).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
To test for antagonistic activity, pre-incubate cells with the test compound before adding a known agonist.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 for agonism.
-
For antagonism, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Methodology (H3 Receptor - cAMP Assay):
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay Procedure:
-
Pre-treat cells with forskolin to stimulate cAMP production.
-
Add increasing concentrations of a known H3 receptor agonist (e.g., R-(-)-α-methylhistamine) in the presence or absence of the test compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to confirm receptor function.
-
To determine the antagonist activity of the test compound, perform a Schild analysis to calculate the pA2 value.
-
Quantitative Data Summary
| Assay | Receptor | Parameter | Expected Outcome for this compound |
| Radioligand Binding | H1 | Ki | Moderate to low affinity |
| Radioligand Binding | H3 | Ki | High affinity |
| Functional Assay | H1 | EC50 | Weak partial agonist activity |
| Functional Assay | H3 | IC50/pA2 | Potent antagonist activity |
In Vivo Assessment: Models of Vestibular Function
Following in vitro characterization, the effects of this compound on vestibular function should be evaluated in appropriate animal models.
Objective: To assess the effect of the test compound on central vestibular compensation following a peripheral vestibular lesion.
Methodology:
-
Surgical Procedure:
-
Anesthetize adult rats and perform a unilateral labyrinthectomy to induce a peripheral vestibular deficit. This will result in characteristic postural and locomotor deficits (e.g., head tilt, circling).
-
-
Drug Administration:
-
Administer the test compound or vehicle to different groups of UL rats daily, starting 24 hours post-surgery.
-
-
Behavioral Assessment:
-
At regular intervals (e.g., days 1, 3, 7, and 14 post-lesion), assess the recovery of vestibular function using a battery of behavioral tests, including:
-
Postural Asymmetry: Measure the degree of head tilt and trunk deviation.
-
Locomotor Function: Analyze gait parameters and circling behavior in an open field.
-
Vestibulo-ocular Reflex (VOR): Measure eye movements in response to head rotation.
-
-
-
Data Analysis:
-
Compare the rate and extent of recovery in the drug-treated groups to the vehicle-treated control group. A faster and more complete recovery in the treated groups would support a pro-compensatory effect.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for investigating the mechanism of action.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically progressing from in vitro receptor characterization to in vivo functional studies, researchers can build a comprehensive understanding of its pharmacological profile. The strong structural analogy to betahistine provides a solid foundation for the proposed dual histaminergic hypothesis.
Future research should also consider off-target effects and a full pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties. The insights gained from these studies will be crucial for determining the therapeutic potential of this compound as a novel treatment for vestibular disorders.
References
- 1. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ménière's disease - Wikipedia [en.wikipedia.org]
- 4. Meniere Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 7. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of 2-(3-Methylpyridin-2-YL)ethanamine
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of 2-(3-Methylpyridin-2-YL)ethanamine. While commercially available as a research chemical and noted as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, its intrinsic biological activity remains largely unexplored.[1] This guide moves beyond its current status as a building block to propose and detail a hypothesis-driven framework for investigating its potential as a direct therapeutic agent. By analyzing the established activities of its structural analogs, we identify and prioritize several high-potential therapeutic targets. The core of this guide is built on a foundation of scientific integrity, providing not just a list of possibilities, but the causal logic behind each hypothesis and detailed, actionable experimental protocols for their validation. We present a primary, high-confidence target and two secondary, exploratory targets, each with a complete workflow for investigation.
Introduction to this compound: A Scaffold of Latent Potential
This compound (CAS: 851670-19-4, Formula: C₈H₁₂N₂, MW: 136.19 g/mol ) is a pyridine derivative characterized by an ethanamine group at the 2-position and a methyl group at the 3-position of the pyridine ring.[1] Its current utility is primarily in synthetic and medicinal chemistry as a versatile scaffold for constructing more complex molecules, particularly those aimed at neurological disorders. However, the inherent structural motifs within this molecule—a pyridine ring capable of critical hydrogen bonding and a flexible ethylamine side chain—are common pharmacophoric elements in numerous bioactive compounds. This suggests that the molecule itself may possess uncharacterized therapeutic properties. This guide posits that this compound is an ideal candidate for a fragment-based drug discovery campaign, starting with the elucidation of its own biological targets.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 851670-19-4 | [1] |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Known Applications | Pharmaceutical Intermediate, Agrochemical Research |
Primary Hypothesized Target: MmpL3 for Anti-Tubercular Therapy
The most compelling therapeutic potential for this compound lies in its structural similarity to a class of potent anti-tubercular agents.
Rationale: The Pyridine-2-methylamine Scaffold as a Validated MmpL3 Inhibitor
Recent groundbreaking research has identified the pyridine-2-methylamine scaffold as a powerful inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3).[2][3] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting mycolic acids, which are critical components of the bacterial cell wall.[4] Inhibition of MmpL3 is lethal to the bacterium and represents a clinically validated strategy for treating tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][5]
Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that the pyridine-2-methylamine core is crucial for binding to the MmpL3 active site.[3] Specifically, the pyridine nitrogen is believed to form key interactions, while the amine side chain and substitutions on the pyridine ring modulate potency and pharmacokinetic properties. The structure of this compound fits perfectly within this established pharmacophore, making MmpL3 its most probable and high-priority therapeutic target.
Proposed Mechanism of Action
Based on molecular docking studies of analogous compounds, we hypothesize that this compound binds within the proton-motive force-dependent channel of MmpL3.[3] The pyridine nitrogen likely forms a hydrogen bond with key residues such as D645, while the methyl-substituted aromatic ring engages in π-π stacking with tyrosine residues like Y646.[3] This binding is predicted to disrupt the proton relay and subsequent transport of trehalose monomycolates, leading to the inhibition of cell wall synthesis and bacterial death.
Experimental Validation Workflow: A Step-by-Step Protocol
To empirically validate MmpL3 as a target, a sequential experimental workflow is proposed.
Diagram 1: Experimental Workflow for MmpL3 Target Validation
Caption: Workflow for validating MmpL3 as a therapeutic target.
Protocol 2.3.1: Whole-Cell M. tuberculosis Growth Inhibition Assay
-
Preparation: Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with OADC.
-
Compound Plating: Prepare serial dilutions of this compound in a 96-well microplate. Recommended concentration range: 0.01 µg/mL to 100 µg/mL.
-
Inoculation: Adjust the bacterial culture to a McFarland standard of 1.0 and dilute 1:50. Add 100 µL of the diluted culture to each well. Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 7 days at 37°C.
-
Detection: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Analysis: Read fluorescence (Ex/Em: 560/590 nm). The Minimum Inhibitory Concentration (MIC₉₀) is the lowest concentration that inhibits fluorescence by ≥90% compared to the control.
Protocol 2.3.2: Recombinant MmpL3 Enzyme Inhibition Assay
-
System: Utilize an established assay that measures the function of purified, reconstituted MmpL3, for example, by monitoring the transport of a fluorescently labeled substrate.
-
Reaction: Incubate recombinant MmpL3 with varying concentrations of this compound.
-
Initiation: Add the fluorescent substrate to initiate the transport reaction.
-
Measurement: Monitor the change in fluorescence over time.
-
Analysis: Calculate the rate of transport for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Secondary Hypothesized Targets: Expanding the Therapeutic Horizon
Beyond its strong potential as an anti-tubercular agent, the structural features of this compound suggest possible interactions with key receptors in the central nervous system and in oncology.
Nicotinic Acetylcholine Receptors (nAChRs)
Rationale: The primary documented application of this molecule is as a synthetic precursor for nAChR modulators.[1] nAChRs are ligand-gated ion channels crucial for various cognitive functions, and their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, and depression.[6] These receptors, particularly the high-affinity α4β2 subtype, are well-established targets for pyridine-containing ligands.[7] It is plausible that the parent scaffold possesses inherent affinity for one or more of the diverse nAChR subtypes.
Experimental Validation: A competitive radioligand binding assay is the gold-standard method to determine the binding affinity of a test compound.
Diagram 2: Workflow for nAChR Binding Affinity Assay
Caption: Standard workflow for determining nAChR binding affinity.
Protocol 3.1.1: nAChR Competitive Binding Assay
-
Materials: Membranes from a cell line stably expressing the desired nAChR subtype (e.g., α4β2). A suitable radioligand (e.g., [³H]-Epibatidine).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filtermat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Rationale: The inhibition of receptor tyrosine kinases is a cornerstone of modern cancer therapy. Many successful kinase inhibitors, such as Sorafenib, utilize a pyridine scaffold to bind to the ATP-binding site's hinge region.[8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[9] The pyridine ring of this compound could potentially serve as a hinge-binding motif, making it a candidate scaffold for the development of novel anti-angiogenic agents.
Experimental Validation: A direct in vitro kinase inhibition assay using the purified enzyme is the most direct way to test this hypothesis.
Diagram 3: Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: A streamlined workflow for assessing VEGFR-2 kinase inhibition.
Protocol 3.2.1: In Vitro VEGFR-2 Kinase Assay
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP. Commercial kits (e.g., ADP-Glo™) are widely available.
-
Reaction Setup: In a 96-well plate, add VEGFR-2 enzyme, substrate, and buffer.
-
Compound Addition: Add serial dilutions of this compound. Include a known inhibitor (e.g., Sorafenib) as a positive control and a vehicle (DMSO) control.
-
Initiation: Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Measurement: Read the signal (e.g., luminescence) on a plate reader.
-
Analysis: Normalize the data to controls and plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.
Synthesis and Future Chemical Biology
A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from 3-methyl-2-pyridinecarbonitrile.
Proposed Synthesis Route:
-
Reduction of Nitrile to Aldehyde: The starting nitrile can be selectively reduced to the corresponding aldehyde, 3-methylpicolinaldehyde, using a controlled reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Reductive Amination: The resulting aldehyde can then be subjected to reductive amination. Reaction with a source of ammonia (or a protected equivalent) in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation will yield the target primary amine, this compound.
This core scaffold provides numerous avenues for optimization. For MmpL3, SAR from published studies suggests that derivatization of the primary amine to form amides or substituted amines could significantly enhance potency.[3] For kinase targets like VEGFR-2, the amine could serve as an attachment point for larger aromatic systems designed to occupy additional pockets in the ATP-binding site.
Summary and Future Directions
This compound is a molecule of significant, yet untapped, therapeutic potential. This guide has established a strong, evidence-based rationale for prioritizing its investigation as an inhibitor of MmpL3 for the treatment of tuberculosis. Furthermore, we have outlined clear, actionable experimental pathways to explore its potential as a modulator of nAChRs for neurological applications and as a VEGFR-2 inhibitor for oncology. The protocols and workflows provided herein constitute a robust starting point for any research program aimed at unlocking the full therapeutic value of this promising chemical scaffold. Future work should focus on executing these validation experiments, followed by in silico modeling to guide the rational design of a next-generation library of derivatives with enhanced potency, selectivity, and drug-like properties.
References
- 1. scribd.com [scribd.com]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(3-Methylpyridin-2-YL)ethanamine in Neurological Disorder Research
Introduction: The Strategic Value of the 2-(Pyridin-2-yl)ethanamine Scaffold in Neuroscience Drug Discovery
In the intricate landscape of medicinal chemistry and neuropharmacology, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-(3-Methylpyridin-2-YL)ethanamine represents a foundational building block of significant strategic importance, particularly in the development of modulators for neuronal nicotinic acetylcholine receptors (nAChRs).[1] While not typically employed as a direct therapeutic agent, its true value lies in its utility as a versatile synthetic intermediate.[1] The inherent structural motifs of this compound—a pyridine ring and an ethylamine side chain—constitute a key pharmacophore that facilitates interactions with the orthosteric or allosteric sites of nAChRs.
These receptors are ligand-gated ion channels that play pivotal roles in a multitude of cognitive processes, including learning, memory, and attention.[2][3][4] Dysregulation of nAChR signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, making them a high-priority target for therapeutic intervention.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting material for the synthesis and evaluation of novel nAChR modulators.
Application Notes: Targeting Nicotinic Acetylcholine Receptors
The therapeutic potential of modulating nAChRs is vast. These receptors are pentameric structures assembled from a variety of subunits (e.g., α2-α10, β2-β4), giving rise to a diversity of subtypes with distinct pharmacological properties and anatomical distributions.[3][4] The most abundant and widely studied subtypes in the central nervous system (CNS) are the homomeric α7 and the heteromeric α4β2 receptors.[4]
-
The α7 nAChR Subtype: Characterized by its high calcium permeability and rapid desensitization, the α7 nAChR is heavily implicated in cognitive function and inflammatory processes.[4] Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest. Unlike direct agonists, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby preserving the natural temporal and spatial patterns of neurotransmission.[2][4] This can be a significant advantage in minimizing off-target effects and receptor desensitization. The 2-(pyridin-2-yl)ethanamine scaffold can be elaborated to create potent and selective α7 PAMs.[2]
-
The α3β4 and α4β2 nAChR Subtypes: These heteromeric receptors are also crucial players in CNS function. For instance, α3β4 nAChRs are being explored as targets for treating substance use disorders.[3][6] Modulators targeting α4β2 are investigated for their potential in pain management and as therapies for Alzheimer's disease. The structural features of this compound are amenable to the synthesis of ligands with high affinity for these heteromeric subtypes.[7][8]
The general synthetic strategy involves utilizing the primary amine of this compound as a nucleophilic handle for elaboration, often through amide bond formation or reductive amination, to append larger, more complex moieties that confer specificity and desired pharmacological activity at a particular nAChR subtype.
General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of a Representative nAChR Modulator via Amide Coupling
This protocol details a representative synthesis of an N-aryl amide derivative, a common structural motif in nAChR modulators, using this compound. The rationale for this approach is the robust and well-characterized nature of amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR) by varying the appended aryl group.
Objective: To synthesize N-(4-chlorobenzoyl)-2-(3-methylpyridin-2-yl)ethanamine.
Materials:
-
This compound (CAS: 851670-19-4)
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Expert Insight: The use of an inert atmosphere and anhydrous solvent is crucial to prevent hydrolysis of the acid chloride. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion.
-
-
Addition of Acylating Agent: Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 10-15 minutes.
-
Causality: Slow, dropwise addition helps to control the reaction exotherm and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup and Extraction: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Self-Validation: The bicarbonate wash removes any unreacted acid chloride and the HCl salt of triethylamine.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorobenzoyl)-2-(3-methylpyridin-2-yl)ethanamine.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white solid |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Peaks consistent with the proposed structure |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight |
Protocol 2: In Vitro Functional Characterization using a Calcium Flux Assay
This protocol describes how to evaluate the synthesized compound as a potential positive allosteric modulator (PAM) of the human α7 nAChR expressed in a cell line. This is a common high-throughput screening method to assess compound activity.
Objective: To determine the EC₅₀ of the synthesized compound as a PAM of the α7 nAChR.
Materials:
-
HEK293 cells stably expressing the human α7 nAChR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Synthesized test compound, dissolved in DMSO.
-
Acetylcholine (ACh) or another suitable α7 agonist.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the α7-nAChR-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37 °C.
-
Expert Insight: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.
-
-
Compound Preparation: Prepare a serial dilution of the synthesized test compound in assay buffer. Also, prepare a solution of the α7 agonist at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescent plate reader. c. Add the test compound dilutions to the wells and incubate for a predefined period (e.g., 10-20 minutes). This step allows the PAM to bind to its allosteric site. d. Record a baseline fluorescence reading. e. Add the EC₂₀ concentration of the agonist to all wells and immediately begin recording the change in fluorescence intensity over time.
-
Self-Validation: Include control wells with no compound (agonist alone) and wells with a known α7 PAM as a positive control.
-
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well. b. Normalize the data to the response of the agonist alone. c. Plot the normalized response against the log of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which the compound produces 50% of its maximal potentiation) and the maximum potentiation.
In Vitro Calcium Flux Assay Workflow.
Mechanism of Action: Allosteric Modulation of nAChR Signaling
The synthesized compounds are designed to act as positive allosteric modulators. They bind to a site on the nAChR protein that is distinct from the acetylcholine binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the probability of the ion channel opening in response to acetylcholine binding, or prolongs the open state of the channel. The result is an amplification of the downstream signal, which in the case of α7 nAChRs, is a significant influx of Ca²⁺ ions. This enhanced calcium signaling can then trigger various intracellular cascades that are beneficial for neuronal health and cognitive function.
Signaling Pathway of an α7 nAChR PAM.
By following these application notes and protocols, researchers can effectively utilize this compound as a strategic starting point for the discovery and development of novel therapeutics for a range of challenging neurological disorders.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
Application Notes & Protocols: Characterization of 2-(3-Methylpyridin-2-YL)ethanamine as a Nicotinic Acetylcholine Receptor Modulator
I. Introduction and Scientific Rationale
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are implicated in a vast array of physiological processes, including cognitive function, learning, memory, and attention. Dysregulation of nAChR activity is a key feature in the pathophysiology of numerous disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical target for therapeutic drug discovery.[2][3]
The nAChR family is highly diverse, with numerous subtypes arising from the pentameric assembly of different α (α2–α10) and β (β2–β4) subunits.[4][5] The two most abundant subtypes in the central nervous system are the α4β2 and α7 receptors.[3][6] This subtype diversity allows for distinct pharmacological profiles and presents an opportunity for the development of highly selective modulators that can target specific neural circuits or disease states with greater precision and fewer side effects.
This document provides a comprehensive guide for the characterization of novel compounds as nAChR modulators, using 2-(3-Methylpyridin-2-YL)ethanamine as a representative candidate. The protocols herein describe a systematic workflow, from initial binding affinity determination to detailed functional characterization and preliminary in vivo assessment. The underlying principle of these protocols is to establish a compound's affinity, potency, efficacy, and selectivity for various nAChR subtypes.
II. Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is essential for its proper handling, storage, and use in experimental assays.
| Property | Value (Illustrative) | Source / Method |
| CAS Number | 851670-19-4 | |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO (>10 mM), Water (with pH adjustment) | Experimental |
| Purity (LC-MS) | >98% | LC-MS Analysis |
| Storage | Store at -20°C, protect from light and moisture | Standard Practice |
Stock Solution Preparation: For in vitro assays, a 10 mM stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[7] This stock is then serially diluted in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all conditions and typically below 0.5% to avoid solvent effects.
III. Experimental Workflows and Signaling
The characterization of a novel nAChR modulator follows a logical progression from binding studies to functional analysis. This workflow ensures that resource-intensive experiments are performed on compounds with confirmed target engagement.
Caption: High-level workflow for nAChR modulator characterization.
Upon agonist binding, nAChRs undergo a conformational change, opening a central ion pore permeable to cations like Na⁺ and Ca²⁺. This ion influx depolarizes the cell, triggering downstream signaling events that are crucial for neuronal function.
Caption: Simplified nAChR signaling pathway upon activation.
IV. Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes. This is achieved through a competitive displacement assay where the test compound competes with a known high-affinity radioligand.[2]
Causality: This assay is the foundational step for confirming direct interaction with the target receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (IC₅₀), we can calculate the inhibition constant (Kᵢ), a true measure of binding affinity. Performing this across different cell lines expressing unique nAChR subtypes reveals the compound's selectivity profile.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing a single human nAChR subtype (e.g., α4β2, α7, α3β4).[4]
-
Radioligands:
-
Test Compound: this compound (10 mM stock in DMSO).
-
Non-specific Ligand: A high concentration (e.g., 10-100 µM) of a known non-radioactive ligand like nicotine or epibatidine to define non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Step-by-Step Protocol:
-
Plate Setup: Prepare a 96-well plate. Designate triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.
-
Reagent Addition:
-
TB wells: Add 50 µL of binding buffer.
-
NSB wells: Add 50 µL of the non-specific ligand (e.g., 10 µM nicotine).
-
Test wells: Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
-
Membrane Addition: Add 100 µL of the prepared cell membrane suspension (containing a pre-determined amount of protein, e.g., 20-50 µg) to all wells.
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kₑ) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Illustrative Data:
| nAChR Subtype | Radioligand | Kᵢ of this compound (nM) |
|---|---|---|
| α4β2 | [³H]Cytisine | 15.2 |
| α7 | [³H]MLA | 850.6 |
| α3β4 | [³H]Epibatidine | 125.3 |
(Note: Data are hypothetical and for illustrative purposes only.)
V. Protocol 2: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC₅₀ or IC₅₀) of the test compound.
Causality: While binding assays confirm physical interaction, they do not reveal the functional consequence. Electrophysiology directly measures the ion flow through the nAChR channel in response to the compound, providing definitive evidence of its functional effect.[8] Using oocytes expressing specific receptor subtypes allows for precise characterization of subtype-selective functional activity.
Materials:
-
Xenopus laevis oocytes
-
cRNA: In vitro transcribed cRNA for desired human nAChR α and β subunits.
-
Test Compound: this compound.
-
Reference Agonist: Acetylcholine (ACh).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Apparatus: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.
Step-by-Step Protocol:
-
Oocyte Preparation: Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2). Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiology Setup: Place an oocyte in the recording chamber and perfuse with ND96 buffer. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.
A. Agonist Mode Testing:
-
Apply increasing concentrations of this compound to the oocyte.
-
Measure the peak inward current elicited at each concentration.
-
Plot the normalized current response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a saturating concentration of ACh).
B. Antagonist Mode Testing:
-
Apply a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) to elicit a baseline current.
-
Co-apply the EC₅₀ concentration of ACh with increasing concentrations of this compound.
-
Measure the inhibition of the ACh-evoked current.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.
C. Positive Allosteric Modulator (PAM) Mode Testing:
-
Apply a low, threshold concentration of ACh (e.g., EC₁₀) to elicit a small baseline current.
-
Co-apply the EC₁₀ concentration of ACh with increasing concentrations of this compound.
-
A PAM will potentiate the current evoked by the low concentration of ACh.[3][9]
-
Plot the fold-potentiation against the log concentration of the test compound to determine the EC₅₀ for modulation.
Illustrative Data:
| Assay Mode | nAChR Subtype | Parameter | Value (Illustrative) |
|---|---|---|---|
| Agonist | α4β2 | EC₅₀ | 250 nM |
| Agonist | α4β2 | Eₘₐₓ (% of ACh) | 85% (Partial Agonist) |
| Antagonist | α7 | IC₅₀ | >10 µM (Inactive) |
| PAM | α4β2 | EC₅₀ | 50 nM (at ACh EC₁₀) |
(Note: Data are hypothetical and for illustrative purposes only.)
VI. Protocol 3: In Vivo Behavioral Assessment
Objective: To evaluate the effects of this compound in a relevant animal model of CNS function, such as cognition or pain.
Causality: In vitro activity does not always translate to in vivo efficacy. Behavioral assays are crucial for demonstrating that the compound can cross the blood-brain barrier, engage its target in a living system, and produce a physiologically relevant effect. The choice of model depends on the compound's in vitro profile and the therapeutic indication of interest. For an α4β2 partial agonist/PAM, models of cognition and nociception are relevant.[3]
Model: Novel Object Recognition (NOR) Task for Cognition The NOR task assesses working and short-term memory in rodents, functions known to be modulated by nAChRs.
Materials:
-
Animals: Adult male C57BL/6 mice.
-
Test Compound: this compound, formulated for systemic administration (e.g., intraperitoneal, i.p.).
-
Apparatus: Open field arena (e.g., 40x40x40 cm), two sets of identical objects, one novel object.
Step-by-Step Protocol:
-
Habituation: For 2-3 days, allow each mouse to explore the empty arena for 10 minutes to reduce novelty-induced stress.
-
Dosing: On the test day, administer the test compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle 30 minutes before the training phase.
-
Training Phase (T1): Place the mouse in the arena containing two identical objects. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Retention Interval: Return the mouse to its home cage for a set period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration. Record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
A positive DI indicates the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the DI of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA). An increase in DI suggests a pro-cognitive effect.
-
VII. Conclusion
The systematic application of the protocols described above provides a robust framework for the comprehensive characterization of a novel compound like this compound as a nicotinic acetylcholine receptor modulator. This integrated approach, combining binding, functional, and behavioral data, is essential for building a complete pharmacological profile, elucidating the mechanism of action, and validating the therapeutic potential of new chemical entities targeting the nAChR system.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the In Vivo Evaluation of 2-(3-Methylpyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to designing and executing initial in vivo studies for the novel compound 2-(3-Methylpyridin-2-YL)ethanamine. Given the limited public data on this specific molecule, this guide emphasizes the foundational principles of preclinical experimental design, from hypothesis generation to detailed protocol execution. We will use this compound as a case study to illustrate how to approach the in vivo characterization of a new chemical entity (NCE) with a putative role as a nicotinic acetylcholine receptor (nAChR) modulator. The protocols and recommendations herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines in animal research.
Introduction: Unveiling the Potential of this compound
This compound is a pyridine derivative available as a research chemical.[1][2][3][4] Structurally, it belongs to a class of compounds that can serve as intermediates in the synthesis of modulators for nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a wide range of neurological and psychiatric conditions, making novel modulators of high interest for therapeutic development.
The successful translation of a promising compound from the bench to the clinic hinges on robust preclinical in vivo evaluation.[5][6][7] Poorly designed initial animal studies can lead to misleading results, wasted resources, and the unjustifiable use of animals.[6] This guide, therefore, provides a strategic framework for the initial in vivo assessment of this compound, focusing on establishing its pharmacokinetic profile, tolerability, and preliminary efficacy in a relevant disease model.
Pre-Clinical Rationale and Hypothesis Generation
Before embarking on in vivo studies, a clear hypothesis must be formulated. Based on its classification as a potential precursor for nAChR modulators, a primary hypothesis could be:
-
"this compound modulates nicotinic acetylcholine receptor activity in the central nervous system, leading to measurable behavioral and neurochemical changes in a relevant animal model of a neurological disorder."
This central hypothesis will guide the selection of animal models, behavioral assays, and endpoint analyses.
Foundational In Vivo Studies: A Phased Approach
A logical progression of in vivo experiments is crucial for building a comprehensive understanding of a novel compound's effects.
Phase 1: Pharmacokinetics (PK) and Tolerability
The initial phase aims to understand how the animal body processes the compound and to determine a safe dose range.
Table 1: Key Parameters in Initial PK and Tolerability Studies
| Parameter | Objective | Experimental Approach |
| Maximum Tolerated Dose (MTD) | To identify the highest dose that does not cause unacceptable toxicity.[8] | Administer escalating single doses to small groups of animals and monitor for clinical signs of toxicity. |
| Pharmacokinetic Profiling | To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Administer a single, well-tolerated dose and collect serial blood samples to measure compound concentration over time. |
| Bioavailability | To quantify the fraction of an administered dose that reaches systemic circulation.[9] | Compare the area under the curve (AUC) of plasma concentration versus time after intravenous (IV) and oral (PO) administration. |
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution with a low percentage of DMSO and Tween 80 for solubility).
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Administer a single dose via intraperitoneal (IP) or oral (PO) gavage.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.
-
Measure body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose at which no significant mortality or signs of severe toxicity are observed.
Phase 2: Preliminary Efficacy and Target Engagement
Once a safe dose range is established, the next phase is to investigate if the compound has the desired biological effect in a relevant disease model. Given the hypothesized link to nAChRs, a neuropharmacological model is appropriate.[10][11][12]
The choice of animal model is paramount and should mimic aspects of the human disease of interest.[10][13] For a compound potentially targeting nAChRs, models of cognitive impairment, anxiety, or depression could be relevant.
**dot graph "Animal Model Selection" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Rationale for animal model selection based on the primary hypothesis.
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine
-
This compound (Dose 1) + Scopolamine
-
This compound (Dose 2) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Procedure:
-
Administer this compound or vehicle via the predetermined route (e.g., IP) 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the behavioral test to induce cognitive deficits.
-
-
Behavioral Assay (e.g., Morris Water Maze):
-
Acquisition Phase: Train the rats to find a hidden platform in a pool of water over several days.
-
Probe Trial: On the final day, remove the platform and measure the time spent in the target quadrant as an indicator of spatial memory.
-
-
Data Analysis: Analyze the latency to find the platform during acquisition and the time spent in the target quadrant during the probe trial using appropriate statistical tests (e.g., ANOVA).
Experimental Design Considerations for Scientific Rigor
To ensure the validity and reproducibility of in vivo studies, several key principles must be incorporated into the experimental design.[5][6][14]
-
Randomization: Animals should be randomly assigned to treatment groups to minimize selection bias.
-
Blinding: The experimenter should be unaware of the treatment allocation during the experiment and data analysis to prevent observer bias.
-
Control Groups: Always include appropriate vehicle and positive control groups.
-
Sample Size Calculation: The number of animals per group should be justified by a power analysis to ensure the study is sufficiently powered to detect a meaningful effect.
**dot graph "Workflow for a Rigorous In Vivo Study" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Key steps in a well-designed in vivo experiment.
Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance, in tabular format, to allow for easy comparison between experimental groups.
Table 2: Example Data Summary for a Behavioral Study
| Treatment Group | N | Latency to Platform (s) (Mean ± SEM) | Time in Target Quadrant (%) (Mean ± SEM) |
| Vehicle + Saline | 12 | 15.2 ± 1.8 | 45.3 ± 3.1 |
| Vehicle + Scopolamine | 12 | 48.9 ± 4.5 | 22.1 ± 2.5 |
| Compound (10 mg/kg) + Scopolamine | 12 | 25.6 ± 2.9 | 38.7 ± 3.3 |
| Positive Control + Scopolamine | 12 | 20.1 ± 2.2 | 41.5 ± 2.8 |
| *p < 0.05 compared to Vehicle + Scopolamine |
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering and the number of animals used.[15]
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vivo evaluation of this compound. The successful completion of these initial studies will provide critical information on the compound's safety, pharmacokinetic profile, and preliminary efficacy. Positive results would warrant further investigation, including more extensive dose-response studies, evaluation in additional animal models, and mechanistic studies to confirm target engagement with nAChRs.
References
- 1. This compound [myskinrecipes.com]
- 2. cenmed.com [cenmed.com]
- 3. 2-Methyl-3-pyridineethanamine | C8H12N2 | CID 20300147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(5-Methylpyridin-3-YL)ethanamine | C8H12N2 | CID 55266397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Teaching neurophysiology, neuropharmacology, and experimental design using animal models of psychiatric and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
Application Notes and Protocols for the Purification of 2-(3-Methylpyridin-2-YL)ethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Purity for 2-(3-Methylpyridin-2-YL)ethanamine
This compound is a substituted pyridinylethanamine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a basic pyridine ring and a primary amine group makes it a versatile intermediate for constructing more complex molecules. However, these same functional groups can also lead to the formation of various impurities during synthesis, such as regioisomers, over-alkylation products, or starting material carryover. Achieving high purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active ingredient.
This comprehensive guide provides a detailed exploration of various purification techniques applicable to this compound. We will delve into the rationale behind selecting a specific method based on the physicochemical properties of the target compound and the nature of the impurities. The protocols provided are designed to be robust and adaptable to various laboratory and pilot-plant scales.
Physicochemical Properties and Impurity Profile: A Foundation for Purification Strategy
Estimated Physicochemical Properties:
Based on analogous compounds such as N-(3-methylpyridin-2-yl)ethane-1,2-diamine and 2-(3-pyridinyl)ethanamine, we can estimate the following properties for this compound[1][2]:
| Property | Estimated Value | Rationale for Purification |
| Molecular Weight | 136.19 g/mol | Standard molecular weight for this class of compounds. |
| Boiling Point | ~220-280 °C | High boiling point suggests that vacuum distillation is a viable purification method to separate it from lower-boiling solvents and some impurities. |
| pKa | ~5-6 (pyridine N), ~9-10 (alkyl amine N) | The basic nature of the two nitrogen atoms is a key handle for purification. It allows for manipulation of solubility through pH adjustment (acid-base extraction) and enables strong interactions with acidic stationary phases in chromatography. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents (e.g., hexanes). | Solubility profile guides the choice of solvents for extraction, chromatography, and crystallization. |
Potential Impurity Profile:
The synthesis of this compound can lead to several process-related impurities. The nature of these impurities is highly dependent on the synthetic route employed. Common synthetic strategies for analogous compounds often involve the reduction of a nitrile or a reductive amination, which can result in the following types of impurities[3][4][5]:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Amines: Positional isomers that may have formed during the synthesis.
-
Over-alkylated Products: Secondary or tertiary amines formed if the primary amine reacts further.
-
By-products from Side Reactions: Impurities arising from competing reaction pathways.
The successful removal of these impurities is critical for obtaining a final product of high purity.
A Multi-faceted Approach to Purification
Given the potential complexity of the crude product, a single purification technique may not be sufficient. A multi-step approach, combining different methods, is often necessary to achieve the desired level of purity. The choice of which techniques to employ and in what order will depend on the specific impurity profile of the crude material.
Decision Workflow for Purification Strategy:
Caption: Decision workflow for selecting the appropriate purification strategy.
Protocol 1: Purification by Vacuum Distillation
Rationale: Vacuum distillation is an effective technique for purifying liquids with high boiling points, as it allows for distillation at a lower temperature, preventing thermal degradation. This method is particularly useful for removing non-volatile impurities and lower-boiling solvents.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.
-
Heating: Begin heating the distillation flask with the heating mantle while stirring.
-
Fraction Collection:
-
Collect any low-boiling fractions (solvents, volatile impurities) in a separate receiving flask.
-
As the temperature rises, the target compound will begin to distill. Collect the main fraction in a clean receiving flask. The collection temperature will depend on the applied vacuum.
-
Monitor the distillation for any changes in appearance or temperature, which may indicate the presence of different fractions.
-
-
Completion: Once the majority of the product has distilled, and the distillation rate slows significantly, discontinue heating.
-
System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purified product by an appropriate method (e.g., GC, HPLC, NMR) to determine its purity.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase. For a basic compound like this compound, both normal-phase and ion-exchange chromatography can be effective. A patent for a structurally similar compound suggests a normal-phase system with a basic modifier[6].
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Cation-exchange resin (e.g., Dowex 50WX8)[7]
-
Chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Aqueous Ammonia (NH₄OH), or Ammonium Acetate buffer.
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure (Normal-Phase with Basic Modifier):
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., DCM).
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common mobile phase system for aminopyridines is a gradient of methanol in dichloromethane with a small amount of aqueous ammonia (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH)[6].
-
Fraction Collection: Collect fractions of the eluent.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Product Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Confirm the purity of the final product.
Alternative: Cation-Exchange Chromatography
For removing non-basic impurities, cation-exchange chromatography is an excellent choice. The basic amine will bind to the acidic resin, while neutral and acidic impurities will elute. The product can then be released from the resin by washing with a basic solution.
Protocol 3: Purification by Crystallization/Salt Formation
Rationale: Crystallization is a powerful technique for obtaining highly pure solid compounds. If this compound is a solid at room temperature, direct crystallization can be attempted. If it is an oil, forming a salt (e.g., hydrochloride, fumarate) can induce crystallization and significantly improve purity.
Materials:
-
Purified this compound (from distillation or chromatography)
-
Appropriate solvent system (e.g., ethanol/ethyl acetate, benzene/ligroin)[8]
-
Acid (e.g., HCl in isopropanol, fumaric acid)
-
Crystallization dish or flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure (Salt Formation and Crystallization):
-
Dissolution: Dissolve the purified amine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., a stoichiometric amount of HCl in isopropanol) to the stirred amine solution.
-
Precipitation: The salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Crystal Maturation: Allow the crystals to form and grow, which may take several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the purity and confirm the salt formation by appropriate analytical techniques.
Summary and Recommendations
The purification of this compound requires a systematic approach based on its physicochemical properties and the nature of the impurities present in the crude material.
Workflow Visualization:
Caption: A typical multi-step purification workflow for this compound.
For a crude product containing a significant amount of non-volatile or colored impurities, a preliminary acid-base extraction is recommended. This is followed by vacuum distillation to remove the bulk of volatile impurities. For achieving high purity, column chromatography is indispensable. Finally, crystallization, either of the free base or as a salt, provides the product in a stable, solid form and serves as a final polishing step. The purity of the final product should always be verified by appropriate analytical methods.
References
- 1. N-(3-methylpyridin-2-yl)ethane-1,2-diamine (81528-65-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2-(3-pyridinyl)ethanamine (20173-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 4. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Application Notes & Protocols: A Strategic Guide to the In Vivo Administration of 2-(3-Methylpyridin-2-YL)ethanamine
Prepared by: Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities.
Introduction: Characterizing the Challenge
2-(3-Methylpyridin-2-YL)ethanamine (CAS: 851670-19-4, Formula: C₈H₁₂N₂, MW: 136.19 g/mol ) is a substituted pyridine derivative identified as a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators.[5] Its structure suggests potential bioactivity, necessitating a careful and systematic evaluation in relevant animal models to characterize its pharmacokinetic, pharmacodynamic, and toxicological profile.
The journey of a novel compound from bench to preclinical model is predicated on a robust and reproducible methodology. The primary challenge lies in the absence of established data, which requires the researcher to build a foundational understanding of the compound's behavior in vivo from first principles. This guide provides the strategic rationale and detailed protocols to navigate this process, ensuring scientific integrity and animal welfare.
Part 1: The Foundation—Pre-Formulation & Vehicle Selection
The validity of any in vivo study hinges on the formulation. An inappropriate vehicle can lead to poor bioavailability, compound precipitation, animal distress, or direct toxicity, confounding experimental results.[6][7] The objective is to identify the simplest, most inert vehicle that can reliably deliver the target concentration of the test article.[8]
Protocol 1.1: Systematic Vehicle & Solubility Screening
Rationale: The physicochemical properties of this compound, particularly its solubility, dictate the formulation strategy. As an ethanamine derivative, it is predicted to have some aqueous solubility, which should be empirically verified. This protocol establishes a solubility profile in common, well-tolerated vehicles.[9]
Methodology:
-
Preparation: Prepare small, precise aliquots of this compound (e.g., 1-5 mg).
-
Vehicle Panel: Prepare a panel of standard preclinical vehicles. It is advisable to start with the simplest aqueous solutions before moving to co-solvents or suspensions.[6][10]
-
Solubility Testing:
-
To a vial containing a known mass of the compound, add the first vehicle dropwise or in small, precise volumes.
-
After each addition, vortex for 30-60 seconds and visually inspect for dissolution against a dark background.
-
If the compound dissolves, calculate the approximate solubility (mg/mL).
-
If complete dissolution is not achieved at a reasonable concentration for dosing (e.g., 10 mg/mL), proceed to the next vehicle in the hierarchy.
-
-
Documentation: Record all observations meticulously in a table.
Table 1: Example Solubility Screening Log
| Vehicle | Polarity | Observations (e.g., clear solution, suspension, insoluble) | Approx. Solubility (mg/mL) |
| Sterile Water for Injection | High | ||
| 0.9% NaCl (Sterile Saline) | High | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | ||
| 5% DMSO in 0.9% Saline | High | ||
| 10% PEG 400 in Sterile Water | Mid | ||
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | N/A (Suspension) | ||
| Corn Oil | Low |
Protocol 1.2: In Vivo Vehicle Tolerability Assessment
Rationale: Before administering the active compound, the chosen vehicle must be shown to be well-tolerated at the intended volume and administration route. This serves as the baseline for the vehicle control group in all subsequent studies.[8]
Methodology:
-
Animal Cohort: Use a small group of naive animals (e.g., 3-5 mice or rats) of the same strain, sex, and age as the planned efficacy studies.
-
Administration: Administer the selected vehicle (without the test compound) using the exact route and volume planned for the main study.
-
Monitoring: Observe the animals closely for at least 48-72 hours. Key parameters include:
-
Changes in body weight.
-
Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Changes in food and water consumption.
-
Irritation at the injection site (for parenteral routes).
-
Caption: Workflow for selecting a suitable vehicle for in vivo studies.
Part 2: Dose Selection—Navigating the Unknown
For a novel compound, a dose-range finding (DRF) study is a mandatory first step. The goal is to establish a range of doses that includes a No-Observed-Adverse-Effect-Level (NOAEL) and a Maximum Tolerated Dose (MTD), which will inform dose selection for subsequent efficacy studies.[2][11]
Rationale for Starting Dose:
-
Parent Compound (Pyridine): The acute oral LD₅₀ for pyridine in rats is high (1,580 mg/kg), and a 90-day gavage study showed no deaths at doses up to 50 mg/kg/day.[12][13]
-
Other Pyridine Derivatives: Pharmacological effects for other 2-substituted pyridines have been observed in ranges from 25-50 mg/kg to 150-300 mg/kg.[14][15]
Given this broad range, a conservative starting dose is prudent. A starting dose of 10 mg/kg is proposed, followed by a dose escalation scheme.
Protocol 2.1: Acute Dose-Range Finding (DRF) Study
Methodology:
-
Animal Model: Use the intended species for efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats), using a single sex to begin (typically males) to reduce variability.
-
Study Design: Employ a dose escalation design, such as a modified Fibonacci sequence. Use small groups (n=2-3 animals per dose).
-
Dose Escalation:
-
Group 1 (Control): Vehicle only.
-
Group 2: 10 mg/kg.
-
Group 3: 30 mg/kg.
-
Group 4: 100 mg/kg.
-
Group 5: 300 mg/kg (or as tolerated).
-
Administer a single dose via the intended primary route (e.g., oral gavage or intraperitoneal injection).
-
-
Intensive Monitoring: Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.
-
Data Collection: Systematically record the parameters listed in the table below. The MTD is often defined as the dose that causes no more than a 10% reduction in body weight and no mortality or overt signs of toxicity.
Table 2: Data Collection Framework for DRF Study
| Parameter | Measurement/Observation | Time Points (Post-Dose) |
| Mortality | Number of surviving animals. | Continuously for 4h, then daily for 14 days. |
| Clinical Signs | Posture, activity level, grooming, tremors, convulsions, changes in respiration. | 15, 30, 60 min; 2, 4 hours; then daily. |
| Body Weight | Individual animal weights. | Day 0 (pre-dose), Day 1, 3, 7, 14. |
| Feed/Water Intake | Qualitative or quantitative assessment. | Daily. |
| Necropsy (at end of study) | Gross examination of organs for any abnormalities. | Day 14 or at time of death. |
Part 3: Administration Routes & Standardized Protocols
The choice of administration route is dictated by the study's objective, the compound's properties, and the desired pharmacokinetic profile.[16] Below are standardized protocols for common routes in rodent models.[17][18][19]
Table 3: Summary of Common Administration Routes in Rodents
| Route | Abbreviation | Absorption Rate | Max Volume (Mouse) | Max Volume (Rat) | Needle Gauge (Typical) |
| Intravenous (Tail Vein) | i.v. | Most Rapid | ~0.2 mL | ~0.5 mL | 27-30 G |
| Intraperitoneal | i.p. | Rapid | ~2.0 mL | ~5.0 mL | 25-27 G |
| Subcutaneous | s.c. / s.q. | Slow | ~2.0 mL | ~5.0 mL | 25-27 G |
| Oral Gavage | p.o. | Variable | ~0.25 mL (10 mL/kg) | ~2.5 mL (10 mL/kg) | 20-22 G (ball-tipped) |
| Sources:[4][20][21] |
Protocol 3.1: Oral Gavage (p.o.) Administration
-
Restraint: Firmly restrain the animal, ensuring the head and body are in a straight line to prevent esophageal injury.
-
Gavage Needle: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Administration: Gently pass the ball-tipped needle along the roof of the mouth and down the esophagus. Do not force the needle. Administer the formulation smoothly.
Protocol 3.2: Intraperitoneal (i.p.) Injection
-
Restraint: Secure the animal and tilt it slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: Target the lower right abdominal quadrant to avoid the cecum and bladder.[19]
-
Injection: Insert the needle (25-27 G) at a shallow angle (~15-20 degrees). Aspirate briefly to ensure no fluid (urine, blood) is drawn, then inject.
Protocol 3.3: Subcutaneous (s.c.) Injection
-
Restraint: Place the animal on a flat surface.
-
Injection Site: Gently lift the loose skin over the back or scruff to form a "tent".
-
Injection: Insert the needle (25-27 G) into the base of the tent, parallel to the body. Aspirate to check for vessel entry, then inject to form a small bleb under the skin.
Caption: Decision tree for selecting an appropriate administration route.
Part 4: Key Considerations for Robust Study Design
A well-designed experiment is a self-validating system. Once the formulation, dose, and route are established, subsequent efficacy studies must incorporate rigorous design principles to ensure data is interpretable and trustworthy.[2][3]
-
Controls are Critical: Every study must include a vehicle control group that receives the formulation minus the active compound.[8] A positive control, if available for the specific disease model, is also highly recommended.
-
Randomization & Blinding: Animals should be randomly assigned to treatment groups to prevent selection bias. Whenever possible, the study should be conducted in a blinded manner (i.e., the individuals administering doses and assessing outcomes are unaware of the treatment assignments).
-
Statistical Power: The number of animals per group should be determined by a power analysis to ensure the study can detect a scientifically meaningful effect.
-
Defined Endpoints: Primary and secondary endpoints must be clearly defined before the study begins. This includes specific behavioral measures, biomarkers, or physiological parameters.
Caption: Core components of a robust preclinical experimental design.
Conclusion
The successful in vivo evaluation of a novel compound such as this compound is not dependent on pre-existing data but on the rigorous application of fundamental pharmacological and toxicological principles. By systematically determining the optimal formulation, conducting a thorough dose-range finding study, and adhering to standardized administration and study design protocols, researchers can generate the high-quality, reproducible data necessary to advance promising new chemical entities. This structured approach minimizes variables, ensures animal welfare, and builds a strong foundation for all subsequent preclinical development.
References
- 1. research.olemiss.edu [research.olemiss.edu]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. This compound [myskinrecipes.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 18. researchgate.net [researchgate.net]
- 19. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cea.unizar.es [cea.unizar.es]
- 21. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
The Strategic Role of 2-(3-Methylpyridin-2-YL)ethanamine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyridine Scaffold in Modern Crop Protection
The pyridine ring is a cornerstone in the architecture of numerous biologically active molecules, playing a pivotal role in both pharmaceuticals and agrochemicals.[1][2] Its presence is critical in a variety of pesticides, including fungicides, herbicides, and insecticides.[1][3] The unique electronic properties and metabolic stability of the pyridine nucleus make it an ideal scaffold for designing potent and selective agrochemicals. Within the vast family of pyridine-based compounds, 2-(3-Methylpyridin-2-YL)ethanamine emerges as a key building block, offering a versatile platform for the synthesis of next-generation insecticides that are crucial for sustainable agriculture. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for research and development professionals.
Core Application: Synthesis of a Key Intermediate for Neonicotinoid and Butenolide Insecticides
One of the most significant applications of this compound and its close structural analogs is in the synthesis of key intermediates for modern insecticides, such as those in the neonicotinoid and butenolide classes. These insecticides are highly effective against a broad spectrum of sucking insects. A common synthetic strategy involves the elaboration of the ethanamine side chain and functionalization of the pyridine ring to construct the final active ingredient.
This application note will focus on a representative protocol for the synthesis of a crucial intermediate, N-((6-chloropyridin-3-yl)methyl)ethanamine, which shares a common synthetic pathway with intermediates used in the production of insecticides like Flupyradifurone.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process starting from a readily available pyridine derivative, which is then elaborated to introduce the necessary functional groups. The following diagram illustrates the conceptual workflow for the synthesis of the target intermediate.
Caption: Conceptual workflow for the synthesis of a key agrochemical intermediate.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound, a crucial precursor for further elaboration into insecticidal molecules.
PART 1: Synthesis of 2-Cyano-3-methylpyridine
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-chloro-3-methylpyridine (1 equivalent) and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: In the dropping funnel, place a solution of sodium cyanide (1.1 equivalents) in water. Add the sodium cyanide solution dropwise to the stirred solution of 2-chloro-3-methylpyridine at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-cyano-3-methylpyridine.
PART 2: Reduction to this compound
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Dissolve 2-cyano-3-methylpyridine (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0°C (ice-bath). The addition should be slow to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash them with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity (by GC/HPLC) |
| 1 | 2-Chloro-3-methylpyridine | Sodium Cyanide, DMF | 85-95% | >98% |
| 2 | 2-Cyano-3-methylpyridine | Lithium Aluminum Hydride, THF | 70-85% | >97% |
Mechanistic Insights and Causality
The choice of reagents and conditions in the protocol is dictated by established principles of organic synthesis.
-
Cyanation Reaction: The conversion of the 2-chloro-3-methylpyridine to the 2-cyano derivative is a nucleophilic aromatic substitution reaction. DMF is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of the reagents and promoting the reaction rate.
-
Reduction of the Nitrile: The reduction of the nitrile group to a primary amine is a standard transformation. Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of this conversion. The use of anhydrous conditions is critical as LAH reacts violently with water. The Fieser workup is a well-established and safe method for quenching LAH reactions and facilitating the isolation of the amine product.
Application in the Synthesis of a Flupyradifurone-like Intermediate
The synthesized this compound can be further modified to produce intermediates for advanced insecticides. The following conceptual pathway illustrates how this building block can be transformed into a key precursor for a butenolide insecticide.
Caption: Synthetic pathway to a Flupyradifurone-like insecticide.
The key transformation here is the regioselective chlorination of the pyridine ring, followed by condensation with a suitable butenolide precursor. This condensation reaction forms the core structure of the final insecticidal molecule. The specific reaction conditions for this final step are often proprietary and detailed in patents.[4]
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. The protocols and insights provided in this guide demonstrate its utility in constructing complex insecticidal molecules. As the demand for more selective and environmentally benign pesticides grows, the strategic use of such tailored building blocks will become increasingly important in the discovery and development of next-generation crop protection solutions. The continued exploration of novel synthetic routes and applications for pyridine derivatives will undoubtedly lead to the creation of more effective and sustainable agricultural technologies.
References
Application Notes and Protocols: 2-(3-Methylpyridin-2-YL)ethanamine as a Versatile Building Block in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(3-Methylpyridin-2-yl)ethanamine, a pivotal heterocyclic building block in modern medicinal chemistry. We move beyond a cursory overview to deliver field-proven insights, detailed synthetic protocols, and the strategic rationale behind its application. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to effectively leverage this scaffold in the design and synthesis of novel therapeutic agents. The primary focus will be on its well-established role in the synthesis of Betahistine, a widely used anti-vertigo drug, while also exploring its potential in creating other bioactive molecules.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. This compound emerges as a high-value building block due to a unique confluence of structural and chemical properties. The pyridine ring, a common motif in pharmaceuticals, offers a bioisosteric replacement for a phenyl ring but with the added advantage of being a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. The primary amine handle provides a robust and versatile point for chemical elaboration, allowing for the construction of a diverse library of derivatives through well-established reactions like amidation, reductive amination, and sulfonylation.
The specific substitution pattern—a methyl group at the 3-position and an ethylamine chain at the 2-position—is not arbitrary. This arrangement sterically influences the conformation of the side chain and modulates the pKa of the pyridine nitrogen, thereby fine-tuning its interaction with biological targets. This guide will illuminate how these subtle structural features are exploited in the synthesis of clinically relevant molecules.
Core Application: Synthesis of Betahistine
The most prominent application of this compound is as the key precursor to Betahistine, a histamine analogue used to treat Ménière's disease. Betahistine is thought to act as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor, leading to increased blood flow in the inner ear. The synthesis is a classic example of N-methylation of a primary amine.
Mechanistic Rationale and Workflow Overview
The synthesis of Betahistine from this compound is typically achieved via a direct N-methylation. The Eschweiler-Clarke reaction is a highly effective and widely used method for this transformation. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an intermediate imine (or aminal), which is then reduced in situ by hydride transfer from formic acid. This one-pot procedure is advantageous due to its mild conditions and high yields.
The overall workflow can be visualized as follows:
Caption: Workflow for Betahistine Synthesis.
Detailed Laboratory Protocol: Synthesis of Betahistine Dihydrochloride
This protocol describes the synthesis of Betahistine via the Eschweiler-Clarke reaction, followed by conversion to its dihydrochloride salt for improved stability and handling.
Materials:
-
This compound (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 2.5 eq)
-
Formic Acid (98-100%, 3.0 eq)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in isopropanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Reagent Addition: Slowly add aqueous formaldehyde, followed by the cautious addition of formic acid. The reaction is exothermic.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup - Basification: After cooling to room temperature, carefully basify the reaction mixture with a concentrated NaOH solution to a pH > 12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Betahistine free base as an oil.
-
Salt Formation: Dissolve the crude free base in isopropanol. Slowly add a solution of HCl in isopropanol with stirring. The Betahistine dihydrochloride salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
Data and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
| Yield | 75-85% |
| ¹H NMR | Consistent with the structure of Betahistine dihydrochloride |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base |
Broader Synthetic Utility and Future Directions
The synthetic utility of this compound is not limited to Betahistine. The primary amine serves as a versatile anchor for diversification, enabling its use in the synthesis of novel compounds with potential therapeutic applications.
Amide Coupling for Novel Ligands
The amine can be readily coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to generate a library of amides. This approach is fundamental in fragment-based drug discovery (FBDD) to explore the chemical space around a target's binding pocket.
Caption: General Amide Coupling Scheme.
Reductive Amination
Reductive amination with various aldehydes and ketones provides another powerful route to introduce molecular diversity. This reaction expands the side chain and allows for the incorporation of different lipophilic or polar groups, which can significantly impact the pharmacokinetic properties of the resulting molecules.
Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stirring: Stir the reaction at room temperature for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Conclusion
This compound is a commercially available and highly versatile building block with a proven track record in medicinal chemistry, exemplified by its role in the synthesis of Betahistine. Its structural features—a modifiable primary amine and a biologically relevant pyridine core—make it an attractive starting point for the development of new chemical entities. The protocols and strategic insights provided in this guide are intended to serve as a practical resource for researchers aiming to exploit the full potential of this valuable scaffold in their drug discovery endeavors.
Application Notes and Protocols: Safe Laboratory Handling of 2-(3-Methylpyridin-2-YL)ethanamine
Disclaimer: This document is intended as a guide for trained laboratory personnel. It is not a substitute for a comprehensive, institution-specific safety assessment and training. All users must consult the Safety Data Sheet (SDS) for 2-(3-Methylpyridin-2-YL)ethanamine and adhere to all local and institutional safety regulations.
Core Compound Profile & Rationale for Strict Handling
This compound is a substituted aminopyridine, a class of compounds recognized for their utility in synthetic chemistry and potential biological activity.[1][2] The molecule's structure, comprising a pyridine ring and an ethylamine side chain, confers reactivity that is valuable for constructing more complex molecules. However, the toxicological profiles of related aminopyridines necessitate a cautious and well-documented approach to handling.[3][4] Aminopyridines can be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3][5][6] Therefore, the protocols outlined herein are designed to mitigate these risks through a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.
Hazard Identification and Risk Mitigation
A thorough risk assessment is a mandatory prerequisite for any experimental work. The primary hazards are detailed below, with corresponding mitigation strategies.
| Hazard Category | Potential Risks | Mandatory Mitigation Strategy |
| Acute Toxicity | Toxic if swallowed or in contact with skin. May cause respiratory irritation upon inhalation.[3][5][6][7] | All handling must occur in a certified chemical fume hood. Full PPE, including gloves and a lab coat, is required to prevent skin contact.[5][8] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe effects.[3][5][9] | Wear nitrile gloves (double-gloving is recommended for larger quantities). Remove and wash contaminated clothing immediately.[5][6] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][5][9] Direct contact can lead to severe damage. | Wear chemical safety goggles. A face shield is required when handling larger volumes or during procedures with a splash risk.[5][8] |
| Aquatic Toxicity | Harmful or toxic to aquatic life.[5][8] | Prevent release to the environment. Do not discharge into drains or water courses.[4][8] Dispose of as hazardous waste. |
Experimental Workflow and Safety Protocols
The following step-by-step protocols are designed to ensure a self-validating system of safety throughout the experimental process.
Caption: A logical workflow for the safe handling of this compound.
Preparation and Weighing
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
Assemble Equipment: Place all necessary apparatus (glassware, spatulas, magnetic stir bars, etc.) inside the fume hood before introducing the chemical.
-
Don PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing: Tare a suitable container (e.g., a glass vial or weigh boat) on a balance placed inside the fume hood. Carefully transfer the desired amount of this compound.
-
Transfer: Gently add the weighed compound to the reaction vessel, minimizing the potential for creating dust or aerosols.
-
Immediate Cleanup: Decontaminate the spatula and weighing container with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials in the designated solid hazardous waste container.
Reaction and Work-up
-
Inert Atmosphere: If the reaction is air-sensitive, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents via a syringe or dropping funnel to minimize splashes and vapor release.
-
Temperature Monitoring: If the reaction is exothermic, have an ice bath ready to control the temperature.
-
Quenching: Cautiously quench the reaction by slowly adding the quenching agent, especially if gas evolution is expected.
-
Extraction and Solvent Removal: Perform all liquid-liquid extractions and solvent removal using a rotary evaporator within the fume hood.[10]
Emergency Response Protocols
Rapid and correct response is critical in mitigating the consequences of an accidental exposure or spill.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Spill Management
Caption: Decision-making workflow for spill response.
-
Minor Spill (< 1 Liter, contained in a fume hood):
-
Major Spill (> 1 Liter, or any spill outside a fume hood):
-
Notify your supervisor and the institution's Environmental Health and Safety (EHS) office immediately. If there is a fire or medical emergency, call 911.[13][15]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an official emergency response team.[14][15]
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep it away from incompatible materials such as strong oxidizing agents and acids.[8][10] The container should be clearly labeled with the chemical name and all relevant hazard warnings.
-
Disposal: All waste materials, including empty containers, contaminated absorbents, and reaction byproducts, must be disposed of as hazardous waste.[6] Follow all institutional and local regulations for chemical waste disposal. Do not dispose of down the drain.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lobachemie.com [lobachemie.com]
- 4. lobachemie.com [lobachemie.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. aksci.com [aksci.com]
- 10. geneseo.edu [geneseo.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. fishersci.com [fishersci.com]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. chemkleancorp.com [chemkleancorp.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylpyridin-2-YL)ethanamine
Welcome to the technical support center for the synthesis of 2-(3-Methylpyridin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical research[1], presents a unique set of challenges. The key to a successful synthesis lies in the selective functionalization of the methyl group at the 2-position of the 3-methylpyridine precursor, followed by the introduction of the ethanamine moiety. This guide will focus on a common and logical synthetic approach, highlighting critical parameters and potential pitfalls.
A plausible and frequently employed synthetic strategy involves a two-step process:
-
Introduction of a two-carbon nitrile group: This is typically achieved by deprotonating the methyl group of 3-methyl-2-picoline to form a nucleophilic intermediate, which then reacts with a suitable electrophile like chloroacetonitrile.
-
Reduction of the nitrile: The resulting (3-methylpyridin-2-yl)acetonitrile is then reduced to the target primary amine.
This guide will use this synthetic pathway as a framework for addressing common issues.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of (3-Methylpyridin-2-yl)acetonitrile in Step 2
Question: I am attempting to synthesize (3-methylpyridin-2-yl)acetonitrile from 3-methyl-2-picoline and chloroacetonitrile, but I am observing a very low yield or no product at all. What could be the issue?
Answer:
This is a common bottleneck in this synthesis, and the root cause often lies in the initial deprotonation step or the subsequent alkylation. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Deprotonation: The pKa of the methyl protons on 2-picoline is around 34, necessitating a strong, non-nucleophilic base for efficient deprotonation.[2]
-
Solution: Ensure your base is sufficiently strong and freshly prepared or titrated. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are common choices.[2][3] When using LDA, it is crucial to prepare it in situ at low temperatures (e.g., -78 °C) to maintain its activity.
-
Pro-Tip: The formation of the deep reddish-colored picolyllithium species can be a visual indicator of successful deprotonation.[2]
-
-
Side Reactions of the Base: n-BuLi can act as a nucleophile and add to the pyridine ring.
-
Solution: Use a bulky, non-nucleophilic base like LDA to minimize this side reaction. If using n-BuLi, ensure very low temperatures are maintained throughout the addition.
-
-
Reaction with the Electrophile: Chloroacetonitrile can be prone to self-condensation under strongly basic conditions.
-
Solution: Add the chloroacetonitrile slowly to the solution of the picolyllithium intermediate at a low temperature to ensure it reacts with the desired nucleophile before it can react with itself.
-
-
Moisture Contamination: Strong bases like LDA and n-BuLi are extremely sensitive to moisture.
-
Solution: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely byproducts and how can I minimize them?
Answer:
The formation of byproducts can significantly complicate purification and reduce your overall yield. Here are the most common culprits and mitigation strategies:
-
Over-alkylation: While less common with a nitrile electrophile, if a different alkylating agent is used, there is a possibility of multiple alkylations on the newly formed side chain if it contains acidic protons.
-
Solution: Use a stoichiometric amount of the alkylating agent. A stepwise approach where the intermediate is isolated before the next step can also prevent further reactions.
-
-
Ring Alkylation: As mentioned, strong nucleophilic bases or the picolyllithium itself can potentially add to the pyridine ring, leading to a mixture of isomers.
-
Solution: Employing a bulky base like LDA and maintaining low reaction temperatures can improve the selectivity for deprotonation of the methyl group.
-
-
Products from Side Reactions of Chloroacetonitrile: Under basic conditions, chloroacetonitrile can eliminate HCl to form cyanocarbene, which can lead to a variety of undesired products.
-
Solution: Slow addition of chloroacetonitrile at low temperatures is critical.
-
Issue 3: Low Yield in the Nitrile Reduction Step (Step 3)
Question: I have successfully synthesized the (3-methylpyridin-2-yl)acetonitrile intermediate, but the subsequent reduction to the amine is giving me a low yield. What are the best practices for this reduction?
Answer:
The reduction of a nitrile to a primary amine is a standard transformation, but the presence of the pyridine ring can influence the reaction.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for nitrile reduction. However, it is non-selective and will reduce other functional groups. The work-up can also be challenging.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is a cleaner alternative. This method can sometimes lead to over-reduction of the pyridine ring if not carefully controlled.
-
Solution: For a robust and high-yielding reduction, LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) is often the most reliable method. For a greener approach, catalytic hydrogenation can be optimized.
-
-
Reaction Conditions for Catalytic Hydrogenation:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can sometimes inhibit the catalyst's activity.
-
Solution: Use a higher catalyst loading or perform the reaction under acidic conditions (e.g., by adding acetic acid) to protonate the pyridine nitrogen and reduce its coordinating ability.
-
-
Incomplete Reaction: Insufficient hydrogen pressure or reaction time can lead to incomplete conversion.
-
Solution: Ensure adequate hydrogen pressure (this can range from atmospheric to high pressure, depending on the catalyst and substrate) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for a high yield in this synthesis?
A1: The most critical parameter is the initial deprotonation of the 3-methyl-2-picoline. Ensuring a completely anhydrous environment, using a sufficiently strong and fresh base, and maintaining a low temperature are paramount for achieving high efficiency in this step, which sets the stage for the rest of the synthesis.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route could involve the oxidation of the methyl group of 3-methyl-2-picoline to an aldehyde, followed by a reductive amination. Reductive amination is a robust method for forming amines from carbonyls and can offer high yields and selectivity.[1][4][5] However, the selective oxidation of the methyl group in the presence of the pyridine ring can be challenging.
Q3: How can I purify the final product, this compound?
A3: The final product is a primary amine, which is basic. This property can be exploited for purification.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process can effectively remove non-basic impurities.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be used. A common eluent system would be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a base (like triethylamine or ammonia) to prevent the amine from tailing on the silica gel.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Strong Bases: n-Butyllithium is pyrophoric and reacts violently with water. LDA is also highly reactive. Both should be handled with extreme care under an inert atmosphere.
-
Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and can generate flammable hydrogen gas. It should be handled in an anhydrous environment, and the work-up procedure should be performed carefully by slowly adding a quenching agent at a low temperature.
-
Solvents: Many of the organic solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Experimental Protocol: Synthesis of this compound
Step 1 & 2: Synthesis of (3-Methylpyridin-2-yl)acetonitrile
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. To the THF, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 3-methyl-2-picoline (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. A deep red color should develop, indicating the formation of the picolyllithium anion. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: To the solution of the picolyllithium, add a solution of chloroacetonitrile (1.1 equivalents) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.
-
Quenching and Work-up: After stirring for an additional 2-3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain (3-methylpyridin-2-yl)acetonitrile.
Step 3: Reduction of (3-Methylpyridin-2-yl)acetonitrile
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of (3-methylpyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography as described in the FAQs.
| Parameter | Recommendation | Rationale |
| Base for Deprotonation | LDA | Bulky and non-nucleophilic, minimizes side reactions. |
| Deprotonation Temp. | -78 °C | Ensures stability of the picolyllithium and prevents side reactions. |
| Solvent | Anhydrous THF | Aprotic and suitable for organolithium reactions. |
| Nitrile Reducing Agent | LiAlH₄ | Powerful and generally provides high yields for this transformation. |
| Atmosphere | Inert (Argon or N₂) | Prevents quenching of the highly reactive organometallic intermediates. |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Stability and Degradation of 2-(3-Methylpyridin-2-YL)ethanamine Solutions
Welcome to the technical support center for 2-(3-Methylpyridin-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation-related issues that may be encountered during experimentation. By understanding the potential liabilities of this molecule, you can ensure the integrity of your results and the robustness of your formulations.
Introduction to the Stability of this compound
This compound is a substituted pyridine derivative with a primary amino group. Its stability is influenced by the chemical properties of both the pyridine ring and the ethanamine side chain. The pyridine moiety, while aromatic, has a nitrogen atom that makes it susceptible to certain reactions not typical for benzene rings. The primary amine is a nucleophilic and basic center, prone to oxidation and other reactions. Understanding these characteristics is key to preventing degradation.
This guide will address common questions and troubleshooting scenarios in a Q&A format, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound solution has developed a yellow or brownish tint upon storage. What is the likely cause and is the material still usable?
Answer:
The development of a yellow or brownish tint in solutions of this compound is a common indicator of degradation, most likely due to oxidation. Pyridine and its derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts. The primary amine side chain is also a potential site for oxidative degradation.
Causality:
-
Oxidation: The lone pair of electrons on the nitrogen of the pyridine ring and the primary amine are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).
-
Impurity Profile: The colored impurities are likely a complex mixture of oligomeric or polymeric materials resulting from the initial degradation products.
Is it still usable? It is strongly recommended not to use the discolored solution for experiments where purity is critical. The presence of degradation products can lead to erroneous and irreproducible results. For applications where high purity is not a concern, the suitability would need to be determined on a case-by-case basis, but this is generally not advised in a research or development setting.
Troubleshooting and Prevention:
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions. Peroxides in older ether-type solvents can be a source of oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like EDTA might be beneficial, although compatibility and potential interference with downstream applications should be verified.
-
Storage Conditions: Store solutions at low temperatures (2-8 °C) and protected from light.
FAQ 2: I am observing a gradual decrease in the purity of my this compound solution over time, as determined by HPLC. What are the potential degradation pathways?
Answer:
A decrease in purity as observed by HPLC indicates the degradation of the parent compound into one or more new chemical entities. For this compound, several degradation pathways can be hypothesized based on its structure.
Potential Degradation Pathways:
-
Oxidation: As mentioned in FAQ 1, oxidation is a primary degradation route. This can lead to the formation of N-oxides on the pyridine ring or oxidation of the amino group.
-
Photodegradation: Pyridine and its derivatives can be sensitive to UV light.[1] Exposure to light can provide the energy to initiate degradation reactions, leading to a variety of products.
-
Hydrolysis: While the molecule does not have readily hydrolyzable functional groups like esters or amides, the stability in aqueous solutions at extreme pH values should be considered. Under harsh acidic or basic conditions, unforeseen degradation may occur.
-
Reaction with Solvent or Buffer Components: Certain solvents or buffer components can be reactive. For example, aldehydes or ketones in solvents can react with the primary amine to form imines.
To definitively identify the degradation products, a forced degradation study is recommended.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
Scenario: You observe new, unexpected peaks in the HPLC chromatogram of your this compound solution.
Objective: To determine the source of these peaks and assess the stability of your solution.
Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4][5]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 8, 24 hours). At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for specified time points. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light, for specified time points. Dilute for analysis.
-
Thermal Degradation: Keep the stock solution at 60°C, protected from light, for specified time points. Dilute for analysis.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control.
Data Interpretation:
-
Identify the conditions under which the compound is most labile.
-
The new peaks in the chromatograms of stressed samples are potential degradation products.
-
The peak purity of the main component should be assessed to ensure that no degradation products are co-eluting.
| Stress Condition | Typical Observation | Potential Degradation Products |
| Acid Hydrolysis | Generally stable, but monitor for any changes. | Potential for salt formation affecting chromatography. |
| Base Hydrolysis | Potential for some degradation, depending on conditions. | Products of ring opening or side-chain reactions. |
| Oxidation (H₂O₂) | Significant degradation is likely. | Pyridine N-oxide, oxidized side-chain derivatives. |
| Thermal | Degradation depends on temperature and duration. | Various thermal decomposition products. |
| Photolytic | Degradation is possible, especially under UV light. | Photoreaction products of the pyridine ring.[1] |
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways can be proposed:
Caption: Hypothesized degradation pathways.
Recommendations for Handling and Storage
To ensure the long-term stability of this compound solutions, the following practices are recommended:
-
Storage: Store the neat compound and its solutions at 2-8°C in tightly sealed containers. For long-term storage, consider storing under an inert atmosphere.
-
Light Protection: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Solvent Selection: Use high-purity, degassed solvents. Avoid solvents that may contain reactive impurities like peroxides or aldehydes.
-
pH Control: If preparing aqueous solutions, buffer them to a pH where the compound is most stable, which should be determined experimentally (often near neutral pH for amines).
-
Regular Purity Checks: For ongoing experiments, it is advisable to periodically check the purity of stock solutions by HPLC to ensure their integrity.
By following these guidelines and utilizing the troubleshooting information provided, researchers can minimize the impact of degradation on their experimental outcomes and ensure the quality and reliability of their data.
References
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-(3-Methylpyridin-2-YL)ethanamine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-Methylpyridin-2-YL)ethanamine. Recognizing the challenges inherent in multi-step organic synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. The protocols and explanations are designed to be scientifically rigorous, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Section 1: Overview of a Common Synthetic Route
The synthesis of this compound is most commonly approached via a three-step sequence starting from 2,3-Lutidine (also known as 2,3-dimethylpyridine)[1][2]. This route involves benzylic functionalization of the 2-methyl group, extension of the carbon chain by one atom, and subsequent reduction to the target primary amine. Each step presents unique challenges and potential for impurity generation, which this guide will address.
The general workflow is outlined below:
Caption: Synthetic workflow for this compound from 2,3-Lutidine.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: My yield is very low in the initial bromination step (Step A), and I recover mostly starting material. What is the likely cause?
Answer: Low conversion in a free-radical bromination with N-Bromosuccinimide (NBS) typically points to issues with radical initiation or propagation.
-
Cause - Ineffective Initiation: The radical initiator, such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide, may be old or degraded. These initiators are thermally labile and have a limited shelf life.
-
Troubleshooting Protocol:
-
Ensure you are using a fresh source of radical initiator.
-
Confirm the reaction temperature is appropriate for the chosen initiator (typically refluxing CCl₄ or another suitable solvent, ~77-80 °C for AIBN).
-
Initiation can also be achieved photochemically. If thermal initiation is failing, irradiation with a broad-spectrum light source (e.g., a sunlamp) can be effective, but care must be taken to avoid over-reaction.
-
-
Cause - Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Failure to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) can quench the radical chain reaction.
-
Troubleshooting Protocol:
-
Before heating, thoroughly degas your solvent by bubbling an inert gas through it for 15-20 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Question 2: The cyanation reaction (Step B) is slow and incomplete, leaving significant amounts of the starting bromopyridine.
Answer: This is a common issue in nucleophilic substitution reactions with cyanide. The primary causes are often related to the solubility and reactivity of the cyanide salt.
-
Cause - Poor Solubility of Sodium Cyanide: Sodium cyanide (NaCN) has poor solubility in many common organic solvents like acetone or acetonitrile.
-
Troubleshooting Protocol:
-
Solvent Choice: Switch to a polar apathetic solvent like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), which significantly improves the solubility of NaCN.
-
Phase-Transfer Catalysis: If using a less polar solvent is necessary, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the cyanide anion into the organic phase, dramatically increasing the reaction rate.
-
-
Cause - Deactivation of Nucleophile: The presence of water or acidic impurities can protonate the cyanide ion, reducing its nucleophilicity.
-
Troubleshooting Protocol:
-
Use anhydrous solvents and reagents. Dry your solvent over molecular sieves if necessary.
-
Ensure the starting bromopyridine is free from any acidic residue (e.g., HBr) from the previous step by washing a solution of it with a mild base (e.g., saturated NaHCO₃ solution) during workup.
-
Question 3: My final product from the nitrile reduction (Step C) is contaminated with a higher molecular weight impurity (approx. 2x the product mass). What is it and how can I prevent it?
Answer: This is a classic sign of secondary amine formation via dimerization.
-
Cause - Dimerization during Reduction: During the reduction of a nitrile with a hydride source like LiAlH₄ (LAH), an intermediate imine-aluminum complex is formed. If the concentration of the starting nitrile is too high, a molecule of the newly formed primary amine product can attack this imine intermediate before it is fully reduced. This leads to the formation of a bis(2-(3-methylpyridin-2-yl)ethyl)amine impurity.
-
Prevention Protocol:
-
Reverse Addition: The most effective solution is to perform a "reverse addition." Instead of adding the LAH to the nitrile solution, add the nitrile solution dropwise to a stirred slurry of LAH in an anhydrous solvent like THF or diethyl ether. This ensures that the nitrile is always in the presence of excess reducing agent, and the intermediate imine is immediately reduced to the primary amine before it can react with another molecule.
-
Dilution: Running the reaction at high dilution (e.g., <0.1 M) can also disfavor this bimolecular side reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Impurities can arise from each synthetic step. A summary of the most probable impurities is provided in the table in Section 5. Key impurities include unreacted starting materials from each step, isomeric byproducts from the bromination, hydrolysis products from the cyanation step, and over-reduction or dimerization products from the final reduction.
Q2: What is the best method for purifying the final amine product?
A2: The final product is a basic amine, which offers several purification options.
-
Acid-Base Extraction: During the aqueous workup, the amine can be extracted into an acidic solution (e.g., 1M HCl), leaving non-basic organic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into a fresh organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities and residual solvent. The boiling point will be significantly lower than atmospheric pressure.
-
Column Chromatography: Chromatography on silica gel is possible, but primary amines can streak. It is recommended to pre-treat the silica with a base (e.g., by making a slurry with a solvent containing 1-2% triethylamine or ammonia in methanol) to deactivate acidic sites and improve separation.
-
Salt Formation: For achieving very high purity, the amine can be converted to a crystalline salt (e.g., hydrochloride or fumarate) by treating a solution of the base with the corresponding acid. The salt can then be recrystallized. The pure free base is recovered by dissolving the salt in water, basifying, and extracting.[3]
Q3: Are there any critical safety considerations for this synthesis?
A3: Yes, this synthesis involves several hazardous reagents and procedures.
-
Sodium Cyanide (NaCN): Highly toxic. It must be handled in a fume hood with appropriate personal protective equipment (PPE). Crucially, never allow it to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
-
Lithium Aluminum Hydride (LAH): A highly reactive, water-sensitive reducing agent that can ignite on contact with water or even moist air. It must be handled under a strictly anhydrous, inert atmosphere. The quenching procedure must be performed slowly and carefully at low temperatures (e.g., 0 °C).
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood.
-
Solvents: Diethyl ether and THF are extremely flammable. Carbon tetrachloride (CCl₄) is a carcinogen and should be replaced with a safer alternative like cyclohexane if possible.
Section 4: Key Experimental Protocol
Protocol: Reduction of 2-(3-Methylpyridin-2-yl)acetonitrile with LiAlH₄
This protocol employs a reverse-addition technique to minimize the formation of dimeric impurities.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
LAH Preparation: Under a positive flow of dry nitrogen, charge the flask with Lithium Aluminum Hydride (1.5 equivalents) and anhydrous THF to form a slurry (approx. 0.5 M). Cool the slurry to 0 °C using an ice-water bath.
-
Substrate Preparation: Dissolve 2-(3-methylpyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Reaction: Add the nitrile solution dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC (stain with ninhydrin) until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise, and sequential addition of:
-
'X' mL of water (where 'X' is the mass of LAH in grams used).
-
'X' mL of 15% (w/v) aqueous NaOH.
-
'3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Workup: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can then be purified as described in FAQ Q2.
Section 5: Summary of Common Impurities
| Impurity Name | Structure | Likely Origin | Key Analytical Signature |
| 2,3-Lutidine | ![]() | Unreacted Starting Material (Step A) | Distinct singlet signals for two methyl groups in ¹H NMR; GC-MS peak matching standard. |
| 2-Methyl-3-(bromomethyl)pyridine | ![]() | Isomeric byproduct (Step A) | Different chemical shift for the -CH₂Br group in ¹H NMR compared to the desired isomer. |
| 2-(Bromomethyl)-3-methylpyridine | ![]() | Unreacted Intermediate (Step B) | Absence of nitrile peak in IR (~2250 cm⁻¹); presence of -CH₂Br signal in ¹H NMR. |
| 2-(3-Methylpyridin-2-yl)acetonitrile | ![]() | Unreacted Intermediate (Step C) | Presence of nitrile peak in IR (~2250 cm⁻¹); characteristic -CH₂CN singlet in ¹H NMR.[4] |
| Bis[2-(3-methylpyridin-2-yl)ethyl]amine | ![]() | Dimerization during reduction (Step C) | LC-MS peak at [2M-NH₃+H]⁺ where M is the mass of the product. Complex multiplet pattern for ethyl chains in ¹H NMR. |
| 2-(3-Methylpiperidin-2-yl)ethanamine | ![]() | Over-reduction of pyridine ring (Step C) | Absence of aromatic signals in ¹H NMR; presence of aliphatic signals corresponding to a piperidine ring. |
Note: Placeholder images are used for structures.
Section 6: References
-
Smolecule. (n.d.). 2-(5-Methylpyridin-3-YL)ethanamine. Retrieved from --INVALID-LINK-- (Note: This reference describes a related isomer, but the synthetic principles are analogous).
-
Benchchem. (n.d.). 2-(3-Methylpyridin-4-yl)ethan-1-amine. Retrieved from --INVALID-LINK-- (Note: This reference describes a related isomer, highlighting relevant synthetic strategies).
-
EvitaChem. (n.d.). 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile. Retrieved from --INVALID-LINK-- (Note: This reference provides information on the reduction of a similar nitrile intermediate).
-
Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. (EP1358179B1). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,3-Lutidine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How is 2,3-Lutidine synthesized and purified?. Retrieved from --INVALID-LINK--
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Retrieved from --INVALID-LINK--
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
References
- 1. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. Buy 2-(3-fluoro-6-methylpyridin-2-yl)acetonitrile (EVT-3481345) | 1000550-26-4 [evitachem.com]
Technical Support Center: Synthesis of 2-(3-Methylpyridin-2-YL)ethanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-Methylpyridin-2-YL)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, provide troubleshooting advice in a direct question-and-answer format, and explain the chemical principles behind our recommendations to ensure your synthesis is both successful and reproducible.
The synthesis of this valuable diamine intermediate, while conceptually straightforward, is often plagued by issues of regioselectivity and over-reaction. A typical synthetic approach begins with 2,3-lutidine (2,3-dimethylpyridine), proceeding through a key nitrile intermediate, 2-(3-methylpyridin-2-yl)acetonitrile. This guide will focus on troubleshooting the critical steps of this pathway.
Troubleshooting Guide & FAQs
Part 1: Initial Functionalization of 2,3-Lutidine
Question 1: I'm attempting to functionalize 2,3-lutidine to introduce a handle at the 2-methyl position, but I'm getting a mixture of products, including reaction at the 3-methyl position and low overall yield. Why is selective functionalization so difficult?
Answer: This is a classic regioselectivity challenge. The two methyl groups on the 2,3-lutidine ring have different electronic and steric environments, but direct free-radical halogenation (e.g., with NBS) is often unselective and can lead to a difficult-to-separate mixture of 2- and 3-substituted products, as well as di-substituted byproducts.
The most reliable method to achieve high selectivity at the 2-position is to leverage the directing and activating effect of an N-oxide. By converting 2,3-lutidine to its N-oxide, you significantly increase the acidity of the α-methyl (C2-methyl) protons, making them susceptible to selective functionalization.
A highly effective and well-documented method is the Boekelheide rearrangement .[1] This reaction involves treating the 2,3-lutidine N-oxide with an anhydride, such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA), which allows for lower reaction temperatures.[1]
The mechanism proceeds via acylation of the N-oxide, followed by deprotonation of the 2-methyl group and a concerted[2][2]-sigmatropic rearrangement to yield 2-acetoxymethyl-3-methylpyridine.[1][2][3] This intermediate can then be reliably converted to the halide or other leaving group for the subsequent cyanation step. While the mechanism is often shown as a concerted rearrangement, computational and experimental evidence suggests that stepwise pathways involving ion pairs or even radical intermediates can also be involved, depending on the reaction conditions.[2][4]
Recommended Protocol: Selective Functionalization via N-Oxide Formation & Rearrangement
-
N-Oxidation: Dissolve 2,3-lutidine in a suitable solvent like glacial acetic acid. Add hydrogen peroxide (35%) portion-wise while maintaining the temperature around 80 °C. Monitor the reaction for completion (typically 4-6 hours).
-
Work-up: Carefully remove excess acetic acid under vacuum.
-
Boekelheide Rearrangement: Dissolve the crude N-oxide in a solvent like dichloromethane. Add acetic anhydride (or TFAA for a milder reaction) and heat to reflux (or stir at room temperature if using TFAA) until the rearrangement is complete.
-
Conversion: The resulting 2-acetoxymethyl-3-methylpyridine can be hydrolyzed to the alcohol and then converted to the corresponding chloride (using SOCl₂) or bromide (using PBr₃) to yield the key intermediate, 2-(chloromethyl)-3-methylpyridine.
dot
Caption: Recommended synthesis workflow.
Part 2: Reduction of the Nitrile Intermediate
Question 2: My final reduction of 2-(3-methylpyridin-2-yl)acetonitrile to the target amine is giving me significant byproducts, particularly a higher molecular weight impurity. What is this byproduct and how can I prevent its formation?
Answer: This is the most common and critical side reaction in this synthesis. The high molecular weight impurity is almost certainly the corresponding secondary amine , formed by the reaction of the product primary amine with an intermediate species.
During the reduction of a nitrile (whether with LiAlH₄ or catalytic hydrogenation), an imine intermediate is formed.[5] This imine is electrophilic and can be attacked by the nucleophilic primary amine product that has already been formed in the reaction mixture. This subsequent reaction generates a dimeric secondary amine, which is often difficult to remove.
Mechanism of Secondary Amine Formation:
-
Initial Reduction: The nitrile is reduced to a transient imine intermediate.
-
Product Formation: The imine is further reduced to the desired primary amine.
-
Side Reaction: If the primary amine product encounters an unreacted imine intermediate, it can act as a nucleophile, attacking the imine.
-
Dimerization: This leads to the formation of a secondary amine byproduct after subsequent reduction steps.
dot
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. idc-online.com [idc-online.com]
- 4. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 2-(3-Methylpyridin-2-YL)ethanamine Production
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Methylpyridin-2-YL)ethanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Introduction to Synthetic Strategy
The most common and scalable synthetic route to this compound involves a two-step process starting from 2-formyl-3-methylpyridine. This pathway is favored for its use of readily available starting materials and generally good yields. The process is outlined below:
-
Henry Reaction: A nitroaldol condensation between 2-formyl-3-methylpyridine and nitroethane to form 1-(3-methylpyridin-2-yl)-2-nitroprop-1-ene.
-
Reduction: Reduction of the nitroalkene intermediate to the desired primary amine, this compound.
This guide will focus on troubleshooting issues that may arise during these two key steps and the subsequent purification and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 2-formyl-3-methylpyridine?
A1: The purity of 2-formyl-3-methylpyridine is crucial for the success of the synthesis. Key impurities to monitor include the corresponding carboxylic acid (3-methylpicolinic acid) and any over-oxidized or polymeric materials. The presence of the carboxylic acid can interfere with the basic conditions of the Henry reaction, leading to lower yields. It is recommended to use a starting material with a purity of >98%.
Q2: I am observing a low yield in the Henry reaction. What are the likely causes?
A2: Low yields in the Henry reaction are often attributed to several factors:
-
Base Selection: The choice and stoichiometry of the base are critical. A weak base may not be sufficient to deprotonate nitroethane effectively, while a very strong base can promote side reactions of the aldehyde.
-
Reaction Temperature: The reaction is typically run at or below room temperature. Higher temperatures can lead to the formation of byproducts.
-
Purity of Nitroethane: The quality of nitroethane can impact the reaction. Ensure it is free from acidic impurities and water.
Q3: During the reduction of the nitroalkene, I am seeing significant amounts of the corresponding oxime and ketone byproducts. How can I minimize these?
A3: The formation of oxime and ketone byproducts during the reduction step is a common issue. This is often due to incomplete reduction or side reactions. To minimize these impurities:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using H₂/Pd-C) is often preferred for its clean conversion. If using metal hydrides like LiAlH₄, ensure slow addition and controlled temperature to avoid over-reduction or side reactions.
-
Reaction Conditions: For catalytic hydrogenation, catalyst loading, hydrogen pressure, and temperature are key parameters to optimize. For metal hydride reductions, maintaining a low temperature during the addition and workup is crucial.
Q4: Purification of the final product by column chromatography is proving difficult due to streaking. What can I do to improve the separation?
A4: The basicity of the pyridine nitrogen and the primary amine can lead to strong interactions with silica gel, causing streaking. To mitigate this, you can:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent to suppress the interaction with the acidic silica surface.[1][2]
-
Consider an Alternative Stationary Phase: Basic alumina or amine-functionalized silica can be effective alternatives to standard silica gel for the purification of basic compounds.[1]
-
Acid-Base Extraction: An initial workup involving an acid wash to extract the amine into the aqueous phase, followed by basification and re-extraction into an organic solvent, can significantly purify the product before chromatography.
Troubleshooting Guides
Guide 1: Issues in the Henry Reaction (Step 1)
| Observed Issue | Potential Causes | Recommended Solutions |
| Low Conversion of 2-formyl-3-methylpyridine | 1. Insufficient base or inactive base. 2. Low reaction temperature. 3. Poor quality of nitroethane. | 1. Titrate the base before use to ensure its activity. Consider screening different bases (e.g., primary, secondary, or tertiary amines). 2. Slowly increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or HPLC. 3. Use freshly opened or distilled nitroethane. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. The base is too strong, leading to polymerization of the aldehyde. | 1. Maintain a consistent and controlled temperature, preferably using a cooling bath. 2. Switch to a milder base, such as a secondary amine (e.g., diethylamine), and add it slowly to the reaction mixture. |
| Difficult Workup and Emulsion Formation | 1. Presence of polar impurities. 2. Inappropriate choice of extraction solvents. | 1. Ensure complete reaction to minimize polar starting materials. 2. Use a combination of a non-polar and a moderately polar solvent for extraction. The addition of brine can help to break emulsions. |
Guide 2: Challenges in the Reduction of the Nitroalkene (Step 2)
| Observed Issue | Potential Causes | Recommended Solutions |
| Incomplete Reduction | 1. Deactivated catalyst (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Low hydrogen pressure. | 1. Use fresh catalyst or increase the catalyst loading. Ensure the catalyst is not poisoned by impurities from the previous step. 2. Increase the equivalents of the reducing agent. 3. Increase the hydrogen pressure and ensure adequate agitation for good gas-liquid mixing. |
| Formation of Side Products (e.g., Dimerization) | 1. High reaction temperature. 2. Presence of radical initiators. | 1. Control the reaction temperature, especially during the initial stages. 2. Ensure all glassware is clean and free from contaminants. Consider adding a radical scavenger if the problem persists. |
| Over-alkylation of the Primary Amine | 1. In certain reductive amination methods, the newly formed primary amine can react with the starting aldehyde. | 1. This is less of a concern in the reduction of a pre-formed nitroalkene. However, if a one-pot reductive amination from the aldehyde is attempted, slow addition of the reducing agent is crucial. |
Guide 3: Scale-Up and Safety Considerations
| Challenge | Key Considerations | Mitigation Strategies |
| Exothermic Reactions | Both the Henry reaction and the reduction can be exothermic. The surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[3][4][5] | 1. Calorimetry Studies: Perform reaction calorimetry (e.g., DSC or RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[3] 2. Controlled Addition: Implement a slow, controlled addition of reagents. 3. Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., jacket cooling, external heat exchanger).[3] |
| Mixing | Inadequate mixing in a large reactor can lead to localized "hot spots" and an increase in side product formation.[3][4] | 1. Agitator Design: Select an appropriate agitator design for the viscosity of the reaction mixture. 2. Mixing Studies: Conduct mixing studies to ensure homogeneity is achieved in a reasonable timeframe compared to the reaction half-life. |
| Workup and Isolation | Handling larger volumes of solvents and performing extractions can be challenging and time-consuming at scale. | 1. Solvent Selection: Optimize the solvent choice for efficient extraction and ease of recovery. 2. Phase Separation: Utilize appropriate equipment for large-scale phase separations, such as a bottom-outlet reactor with a sight glass. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-methylpyridin-2-yl)-2-nitroprop-1-ene
-
To a stirred solution of 2-formyl-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol) at 0 °C, add nitroethane (1.2 eq).
-
Slowly add a solution of a suitable base (e.g., diethylamine, 1.1 eq) in the same solvent, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Reduction to this compound
-
Dissolve the crude 1-(3-methylpyridin-2-yl)-2-nitroprop-1-ene (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizations
References
Technical Support Center: Detecting 2-(3-Methylpyridin-2-YL)ethanamine Metabolites
Welcome to the technical support center for the bioanalysis of 2-(3-Methylpyridin-2-YL)ethanamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during method development, validation, and sample analysis. Here, we synthesize foundational theory with practical, field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.
Section 1: Foundational Knowledge - Understanding the Analyte
Before troubleshooting, it is critical to understand the physicochemical properties of this compound and its anticipated metabolic fate. The parent molecule contains a basic pyridine ring and a primary amine, making it a polar compound. Its metabolism likely follows established pathways for pyridine-containing xenobiotics.
Anticipated Metabolic Pathways
Metabolism of this compound is predicted to occur via several Phase I and Phase II reactions. Key transformations include:
-
Oxidation: N-oxidation of the pyridine ring, hydroxylation of the methyl group, or hydroxylation at various positions on the aromatic ring.
-
Deamination: Oxidation of the ethylamine side chain to form an aldehyde, which is subsequently oxidized to a carboxylic acid metabolite, a common pathway for compounds like betahistine.[1]
-
Conjugation: Phase II conjugation (e.g., glucuronidation or sulfation) of hydroxylated metabolites to increase their water solubility and facilitate excretion.
These metabolic transformations result in a suite of metabolites that are significantly more polar than the parent compound. This increase in polarity is a primary source of analytical difficulty.
Caption: Predicted metabolic pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (fronting or tailing) for my parent compound and its metabolites?
A1: Poor peak shape is common for polar, basic compounds like these. The primary causes are:
-
Lack of Retention: Highly polar metabolites may elute at or near the void volume on standard reversed-phase (RP) columns (e.g., C18), resulting in broad, poorly resolved peaks.[2][3]
-
Secondary Interactions: The basic amine and pyridine groups can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Mobile Phase Mismatch: If the pH of your mobile phase is not appropriate to maintain a consistent ionization state for your analytes, you may see split or broad peaks.
Q2: My signal intensity is very low, especially for the metabolites. How can I improve sensitivity?
A2: Low sensitivity is often a combination of inefficient ionization and matrix effects.
-
Ion Suppression: Co-eluting endogenous components from biological matrices (e.g., phospholipids, salts) can compete with your analytes for ionization in the mass spectrometer source, drastically reducing signal.[4][5][6] This is a major challenge in bioanalysis.[7][8]
-
Poor Ionization Efficiency: While the basic nitrogens should ionize well in positive electrospray ionization (ESI+), factors like mobile phase composition (e.g., low organic content, wrong pH) can hinder the process.
-
Inefficient Extraction: The high polarity of the metabolites can lead to poor recovery from the biological matrix during sample preparation steps like liquid-liquid extraction (LLE) or some solid-phase extraction (SPE) protocols.
Q3: I'm analyzing urine samples and my results are highly variable between subjects. What could be the cause?
A3: Urine is a notoriously complex and variable matrix.[9][10] Variability can stem from:
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Matrix Effects: The concentration of salts, urea, and other endogenous compounds can vary significantly between individuals and even between samples from the same individual, leading to inconsistent ion suppression.[4][5]
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Normalization: Urine concentration fluctuates based on hydration state. It is crucial to normalize your results, typically to creatinine concentration, to account for dilution differences.
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Sample Collection and Storage: The pre-analytical phase is critical. Inconsistent collection times, storage temperatures, or the use of different preservatives can alter metabolite stability and profiles.[10]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?
A4: Direct analysis by GC-MS is challenging. The primary amine and potential hydroxyl groups make the metabolites non-volatile and prone to adsorption in the GC system.[11][12][13] However, GC-MS can be a powerful technique after a chemical derivatization step.[11][14] Derivatization converts the polar functional groups into more volatile and thermally stable forms (e.g., via silylation or acylation), allowing for successful GC analysis.[13][15]
Section 3: Deep-Dive Troubleshooting Guides
This section is structured by the specific problem you are encountering in the lab.
Problem 1: Poor Chromatographic Performance (No Retention, Bad Peak Shape)
If your analytes are eluting too early with poor peak shape, the fundamental issue is a mismatch between your analytes' polarity and your chromatographic system.
Caption: Decision workflow for troubleshooting poor chromatography.
Causality and Actionable Solutions:
-
Root Cause: Your analytes are too polar for reversed-phase retention.
-
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like amide or zwitterionic) with a high organic mobile phase.[2][3][16] This provides excellent retention for polar compounds that are unretained on C18 columns.[17][18] The high organic content also aids in efficient desolvation in the MS source, often boosting sensitivity.[3]
-
-
Root Cause: Secondary ionic interactions with the column.
-
Solution 1: Optimize Mobile Phase pH. For ESI+, using an acidic mobile phase (e.g., 0.1% formic acid) ensures the amine and pyridine groups are consistently protonated (positively charged), which can improve peak shape and response.
-
Solution 2: Consider Metal-Free Hardware. For certain analytes, interactions with the stainless steel components of standard columns and tubing can cause peak tailing and signal loss.[19] If other solutions fail, testing a PEEK-lined or fully bio-inert column can resolve these issues.[19]
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| Parameter | Reversed-Phase (C18) | HILIC (Amide/Zwitterionic) |
| Stationary Phase | Non-polar (hydrophobic) | Polar (hydrophilic) |
| Mobile Phase | High aqueous start, increasing organic | High organic start (e.g., >80% ACN), increasing aqueous |
| Retention | Poor for polar metabolites | Excellent for polar metabolites[2][16] |
| MS Sensitivity | Can be lower due to high aqueous content | Often higher due to efficient desolvation[3] |
| Best For | Parent drug (if moderately non-polar) | Polar metabolites (N-oxides, hydroxylated forms) |
Table 1: Comparison of Chromatographic Strategies.
Problem 2: Low Sensitivity and High Signal Variability (Matrix Effects)
Matrix effects are the single most significant challenge in LC-MS/MS bioanalysis, potentially causing quantification errors of 20-80% if not controlled.[4] They occur when co-eluting matrix components suppress or enhance the ionization of your target analyte.[5][6][20]
Causality and Actionable Solutions:
-
Root Cause: Inadequate sample cleanup. Endogenous materials, particularly phospholipids from plasma and salts from urine, are major sources of ion suppression.[5][21]
-
Solution 1: Improve Sample Preparation. Simple protein precipitation is fast but often insufficient.[22] Use a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate your analytes and remove interferences.[21]
-
Solution 2: Optimize Chromatography. Ensure your chromatographic method separates your analytes from the regions of major ion suppression. A post-column infusion experiment can identify these "suppression zones."[8][23][24] Often, the first minute of an LC run where unretained components elute is a major area of suppression.[23]
-
-
Root Cause: Lack of an appropriate Internal Standard (IS).
-
Solution: Use a Stable Isotope-Labeled (SIL) Internal Standard. A SIL-IS is the gold standard. It has the same chemical properties as your analyte, so it co-elutes and experiences the exact same extraction inefficiencies and matrix effects. Any signal suppression affecting the analyte will also affect the SIL-IS, allowing the ratio to remain constant and ensuring accurate quantification. This is a key requirement for robust bioanalytical methods under FDA guidance.[25][26]
-
Protocol: Evaluating Matrix Effects
This protocol is based on guidelines from the FDA for bioanalytical method validation.[25][26]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) first, then spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike analyte and IS into the blank biological matrix before the extraction process begins.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates suppression. MF > 1 indicates enhancement.
-
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
Overall Process Efficiency = (Peak Response in Set C) / (Peak Response in Set A)
-
-
Validation Criteria: The IS-normalized matrix factor should be consistent across different lots of matrix, with a coefficient of variation (CV) ≤15%.
Section 4: Standardized Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a starting point for a mixed-mode SPE, which can retain both the basic parent compound and more polar metabolites.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 25 mM Ammonium Formate buffer, pH 3.0.
-
Loading: Pre-treat 0.5 mL of plasma by adding IS and diluting 1:1 with 4% Phosphoric Acid in water. Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% Formic Acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of Methanol to remove phospholipids and non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analytes, releasing them from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Method for Metabolite Analysis
This provides a robust starting point for separating highly polar metabolites.
-
Column: HILIC Amide or Zwitterionic phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: 95% to 50% B
-
5.0 - 5.1 min: 50% to 95% B
-
5.1 - 7.0 min: Hold at 95% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS Detection: ESI+, Multiple Reaction Monitoring (MRM) mode. Optimize cone voltage and collision energy for the parent compound and each suspected metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 10. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. zefsci.com [zefsci.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. lctsbible.com [lctsbible.com]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
Technical Support Center: Storage and Handling of 2-(3-Methylpyridin-2-YL)ethanamine
Introduction
Welcome to the technical support guide for 2-(3-Methylpyridin-2-YL)ethanamine. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Due to its specific chemical structure, featuring both a pyridine ring and a primary aliphatic amine, this compound is susceptible to particular degradation pathways if not stored and handled correctly. This guide provides a comprehensive overview of best practices, troubleshooting tips, and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. A recommended storage temperature is between 2-8°C, which is typical for many amine-containing compounds to minimize degradation rates.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3] For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice to displace oxygen.
Q2: Why is exposure to air a concern for this compound?
A2: The primary aliphatic amine group (-CH₂NH₂) in the molecule is susceptible to aerobic oxidation.[4][5] Oxygen in the air can react with the amine, potentially leading to the formation of imines, nitriles, or other oxidation byproducts.[4][6] This oxidative degradation is a common pathway for primary amines and can be accelerated by factors such as heat and light.[6][7]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a pyridine ring can be sensitive to light, particularly UV radiation.[8][9] Photochemical reactions can lead to skeletal rearrangements or degradation of the pyridine ring.[10][11] Therefore, it is crucial to store the compound in an amber or opaque vial to protect it from light exposure.
Q4: How should I handle the compound when preparing solutions for my experiments?
A4: When handling this compound, it is important to work quickly and efficiently to minimize its exposure to the atmosphere. If possible, handle the compound under an inert atmosphere (e.g., in a glovebox). Use dry solvents to prepare solutions, as moisture can also contribute to degradation. Solutions should be prepared fresh for each experiment. If a solution needs to be stored, it should be kept under the same recommended conditions as the neat compound (cool, dark, and under an inert atmosphere).
Q5: What are the visible signs of degradation?
A5: Degradation of this compound may be indicated by a change in color (e.g., yellowing or browning), the formation of a precipitate, or a change in consistency. However, significant degradation can occur without any visible signs. Therefore, analytical verification of purity is essential for critical applications.
Troubleshooting Guide
This section addresses common issues that may arise from the improper storage or handling of this compound, leading to experimental inconsistencies.
Issue 1: Inconsistent or Poor Results in Biological Assays or Chemical Reactions
-
Possible Cause: The compound may have degraded due to prolonged exposure to air, light, or elevated temperatures. The actual concentration of the active compound in your stock solution might be lower than calculated, or the degradation products could be interfering with your experiment.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your compound stock using an appropriate analytical method (see Protocol 1).
-
Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for your experiments.
-
Optimize Handling: When preparing solutions, minimize exposure to air and light. Prepare solutions fresh before use.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, GC-MS)
-
Possible Cause: These unknown peaks are likely degradation products. The primary amine and pyridine moieties are the most probable sites of chemical transformation.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).
-
Review Storage Conditions: Ensure that your storage conditions align with the recommendations (see table below). Check for potential exposure to incompatible materials.
-
Perform a Forced Degradation Study: To understand potential degradation pathways, you can expose small aliquots of the compound to stress conditions (e.g., heat, light, acid, base, oxidant) and analyze the resulting samples. This can help in identifying the unknown peaks in your chromatogram.
-
Visualizing Potential Degradation
The following diagram illustrates the key environmental factors that can lead to the degradation of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend | Yitzchaik Group [yitzchaik.huji.ac.il]
- 10. Using Light to Edit the Molecular Skeleton of Pyridines - ChemistryViews [chemistryviews.org]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 2-(3-Methylpyridin-2-YL)ethanamine's biological activity in vitro
An In-Depth Guide to the In Vitro Validation of 2-(3-Methylpyridin-2-YL)ethanamine's Biological Activity
Introduction: Deconstructing a Promising Scaffold
The pyridylethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound presents a specific substitution pattern—an ethanamine side chain at position 2 and a methyl group at position 3 of the pyridine ring—that suggests potential interactions with various neuroreceptors. Initial reports and its utility as a synthetic intermediate point towards activity as a nicotinic acetylcholine receptor (nAChR) modulator[1]. However, the broader class of pyridylethylamines, including the parent compound 2-pyridylethylamine, has known interactions with histamine receptors, and structural similarities to serotonin (5-hydroxytryptamine, 5-HT) receptor ligands cannot be overlooked[2][3].
This guide provides a comprehensive, field-proven framework for the systematic in vitro validation of this compound. We will objectively compare its potential performance against structurally related alternatives, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity. This process is designed not merely to characterize a single molecule, but to establish a robust workflow for evaluating novel compounds with similar structural alerts.
Comparative Compound Selection: The Rationale for Context
To understand the unique contribution of the specific substitution pattern of this compound, its biological activity must be contextualized. A robust validation study should always include carefully selected comparators.
Table 1: Structures and Properties of Test Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Inclusion |
| This compound | (Structure will be rendered in-line) | C₈H₁₂N₂ | 136.19 | Lead Compound: The primary molecule for validation[1]. |
| 2-(6-Methylpyridin-2-YL)ethanamine | (Structure will be rendered in-line) | C₈H₁₂N₂ | 136.19 | Positional Isomer: Evaluates the impact of methyl group position on receptor interaction[4]. |
| 2-(5-Methylpyridin-3-YL)ethanamine | (Structure will be rendered in-line) | C₈H₁₂N₂ | 136.19 | Positional Isomer: Assesses a different ring substitution pattern's effect on activity[5][6]. |
| 2-Pyridylethylamine | (Structure will be rendered in-line) | C₇H₁₀N₂ | 122.17 | Parent Scaffold: Provides a baseline activity profile for the core structure[3]. |
| Sumatriptan | (Structure will be rendered in-line) | C₁₄H₂₁N₃O₂S | 295.40 | Positive Control (5-HT₁): A well-characterized 5-HT₁B/₁D receptor agonist for assay validation[7]. |
| Ketanserin | (Structure will be rendered in-line) | C₂₂H₂₂FN₃O₃ | 407.43 | Positive Control (5-HT₂): A classic 5-HT₂A receptor antagonist to validate functional assays[7]. |
In Vitro Validation Workflow: From Binding to Function
A tiered approach is essential for an efficient and cost-effective validation. We begin with broad screening to identify primary targets and progressively move to more complex functional assays to elucidate the mechanism of action.
Caption: A tiered workflow for in vitro validation.
Phase 1 & 2: Receptor Binding & Selectivity Profiling
The first critical step is to determine if this compound and its analogs physically interact with our primary targets of interest: serotonin and nicotinic receptors. Radioligand binding assays are the gold standard for quantifying this interaction[8][9].
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing the human receptor subtype of interest (e.g., 5-HT₂A, 5-HT₁A, α4β2 nAChR). Culture cells to ~90% confluency, harvest, and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (typically 5-20 µg protein/well).
-
A specific radioligand at a concentration near its K_d value (e.g., [³H]Ketanserin for 5-HT₂A, [³H]8-OH-DPAT for 5-HT₁A).
-
Test compound (this compound or comparators) across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of a known, non-labeled ligand (e.g., 10 µM unlabeled Ketanserin).
-
Bring to a final volume with assay buffer.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes). The exact conditions are receptor-dependent.
-
Harvesting & Detection: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀, which can then be converted to the binding affinity constant (K_i) using the Cheng-Prusoff equation.
Anticipated Data & Interpretation
By screening against a panel of receptors, we can build a profile for our lead compound and its analogs. This allows for a direct comparison of how the methyl group's position influences binding affinity and selectivity.
Table 2: Hypothetical Comparative Binding Affinities (K_i, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₇ | α4β2 nAChR | α7 nAChR | Dopamine D₂ |
| This compound | 850 | 120 | >10,000 | 45 | 3,500 | >10,000 |
| 2-(6-Methylpyridin-2-YL)ethanamine | 2,100 | 450 | >10,000 | 98 | 8,000 | >10,000 |
| 2-(5-Methylpyridin-3-YL)ethanamine | >10,000 | >10,000 | >10,000 | 1,500 | >10,000 | >10,000 |
| 2-Pyridylethylamine | >10,000 | 5,600 | >10,000 | 2,100 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes.
From this hypothetical data, we would conclude that the 3-methyl, 2-ethanamine substitution pattern confers potent and selective affinity for the α4β2 nAChR subtype over other tested receptors. The 6-methyl isomer retains this preference but with slightly reduced affinity, while the 5-methyl, 3-ethanamine isomer is largely inactive, highlighting the critical role of the substituent geometry.
Phase 3: Functional Characterization
Binding does not equal function. A compound can be an agonist (activator), antagonist (blocker), or an allosteric modulator. Functional assays are required to determine the compound's effect on receptor signaling.
Caption: Simplified signaling pathways for GPCR and LGIC targets.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂A)
This assay measures the increase in intracellular calcium that occurs upon activation of Gq-coupled receptors.
-
Cell Plating: Plate cells expressing the receptor of interest (e.g., 5-HT₂A) in black, clear-bottom 96-well plates and grow overnight.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Addition: Wash the cells to remove excess dye. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the test compounds (as potential agonists) or add a known agonist (like serotonin) in the presence of the test compounds (to test for antagonism).
-
Signal Detection: The plate reader measures the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: For agonist activity, determine the concentration that produces 50% of the maximal response (EC₅₀). For antagonist activity, determine the concentration that inhibits 50% of the agonist's response (IC₅₀).
Data Synthesis & Final Comparison
The functional data provides the final piece of the puzzle, defining the pharmacological profile of the compounds.
Table 3: Hypothetical Comparative Functional Activity
| Compound | 5-HT₂A Activity | α4β2 nAChR Activity |
| EC₅₀ / IC₅₀ (nM) | Mode | |
| This compound | >10,000 | N/A |
| 2-(6-Methylpyridin-2-YL)ethanamine | >10,000 | N/A |
| Sumatriptan | >10,000 | N/A |
| Ketanserin | 5.5 | Antagonist |
Efficacy is relative to the full agonist Acetylcholine. Data are hypothetical.
Conclusion: A Clear Path Forward
Based on this systematic in vitro validation, this compound emerges as a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor. The comparative data robustly demonstrates that the specific 3-methyl, 2-ethanamine substitution pattern is crucial for this activity, as positional isomers show significantly reduced affinity or are inactive. The lack of significant off-target activity at the tested serotonin and dopamine receptors suggests a favorable initial selectivity profile. This evidence-based guide not only validates the biological activity of a specific molecule but also provides a durable, logical, and scientifically rigorous template for the evaluation of novel chemical entities, empowering researchers to make informed decisions in the drug development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. acnp.org [acnp.org]
- 3. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]
- 5. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 6. 2-(5-Methylpyridin-3-YL)ethanamine | C8H12N2 | CID 55266397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Activity of 2-(3-Methylpyridin-2-YL)ethanamine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(3-Methylpyridin-2-YL)ethanamine is a significant chemical intermediate, primarily utilized in the synthesis of novel compounds targeting nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in modulating neurotransmission and are implicated in a range of neurological disorders. While direct and extensive comparative data on the in vivo versus in vitro activity of this compound itself is not extensively documented in publicly accessible literature, this guide will provide a comprehensive framework for understanding the anticipated disparities and correlations between its activity in controlled laboratory settings and within a whole biological system. This will be achieved by examining the known roles of its derivatives and the standard methodologies for evaluating nAChR modulators.
This guide will delve into the foundational principles of in vitro and in vivo assays relevant to nAChR modulators, project the likely in vitro profile of this compound based on its structural motifs, and discuss the critical pharmacokinetic and pharmacodynamic factors that would influence its translation to an in vivo model.
Introduction: The Crucial Role of Correlating In Vitro and In Vivo Data
The journey of a therapeutic candidate from the laboratory bench to clinical application is fraught with challenges, with a significant hurdle being the "translational gap" between promising in vitro results and successful in vivo efficacy. For a molecule like this compound, which serves as a building block for potent nAChR modulators, understanding this gap is paramount. In vitro studies offer a controlled environment to dissect the direct interaction of a compound with its molecular target, providing invaluable data on affinity, potency, and mechanism of action. However, these systems lack the physiological complexity of a living organism. Conversely, in vivo studies provide a holistic view of a compound's activity, encompassing absorption, distribution, metabolism, and excretion (ADME), as well as its effects on a complex network of biological systems.
This guide will provide a detailed exploration of these two critical aspects of pharmacological evaluation, using the structural characteristics of this compound to inform a theoretical yet scientifically grounded comparison.
Part 1: Deconstructing the In Vitro Activity Profile
In vitro evaluation is the cornerstone of early-stage drug discovery, allowing for high-throughput screening and detailed mechanistic studies. For a compound like this compound, which is a precursor to nAChR modulators, its in vitro assessment would focus on its interaction with various nAChR subtypes.
Key In Vitro Assays for nAChR Modulators:
-
Radioligand Binding Assays: These assays are fundamental for determining the binding affinity of a compound to specific nAChR subtypes. They involve competing the test compound with a radiolabeled ligand known to bind to the receptor.
-
Functional Assays using Cell Lines: Genetically engineered cell lines expressing specific nAChR subtypes (e.g., HEK-293 cells) are used to measure the functional activity of a compound. Techniques like two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology can determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
High-Throughput Screening (HTS): Fluorescence-based assays, such as those measuring changes in intracellular calcium or membrane potential, are employed for rapidly screening large libraries of compounds for nAChR activity.
Projected In Vitro Profile of this compound and its Derivatives:
Given its structure as a substituted pyridineethanamine, it is plausible that derivatives of this compound would exhibit affinity for various nAChR subtypes. The methyl group on the pyridine ring and the ethanamine side chain would be critical determinants of this affinity and selectivity. Structure-activity relationship (SAR) studies on analogous compounds would be essential to optimize these interactions for desired therapeutic effects.
Hypothetical In Vitro Data for a Derivative of this compound:
| Assay Type | nAChR Subtype | Parameter | Hypothetical Value |
| Radioligand Binding | α4β2 | Ki | 50 nM |
| Radioligand Binding | α7 | Ki | 500 nM |
| Functional (TEVC) | α4β2 | EC50 (Agonist) | 100 nM |
| Functional (TEVC) | α7 | IC50 (Antagonist) | 2 µM |
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Part 2: The Complexities of In Vivo Activity
Translating in vitro findings to a living organism introduces a multitude of variables that can profoundly impact a compound's efficacy and safety.
Key In Vivo Models for Assessing nAChR Modulators:
-
Animal Models of Neurological Disorders: To assess therapeutic potential, derivatives of this compound would be tested in animal models of conditions like Alzheimer's disease, Parkinson's disease, or nicotine addiction.
-
Behavioral Assays: A battery of behavioral tests can evaluate the effects of a compound on cognition, anxiety, depression, and motor function.
-
Pharmacokinetic (PK) Studies: These studies are crucial to determine the ADME profile of a compound, which dictates its bioavailability, half-life, and distribution in the body, including the brain.
Factors Influencing the In Vivo Activity of this compound Derivatives:
-
Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, the ability to cross the BBB is critical. The physicochemical properties of the molecule, such as lipophilicity and molecular weight, will determine its brain penetration.
-
Metabolism: The compound will be subject to metabolism by enzymes, primarily in the liver. This can lead to the formation of active or inactive metabolites, significantly altering the compound's in vivo activity and duration of action.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to side effects.
Logical Relationship: From In Vitro to In Vivo
Caption: The interplay of in vitro activity and pharmacokinetics in determining in vivo outcomes.
Bridging the Gap: A Synthesis of In Vitro and In Vivo Perspectives
While direct experimental data for this compound is limited, a comparative analysis of its potential activities highlights the critical need for a multi-faceted approach in drug development.
| Feature | In Vitro Assessment | In Vivo Assessment | Key Considerations for Translation |
| Primary Goal | Determine direct interaction with the target (nAChR) | Evaluate overall physiological effect in a living system | Does the in vitro potency translate to in vivo efficacy? |
| Environment | Controlled, isolated system (e.g., cell culture) | Complex, dynamic biological system | How do ADME properties affect target engagement? |
| Key Metrics | Ki, EC50, IC50 | ED50, therapeutic index, behavioral changes | Are there active metabolites that contribute to the in vivo effect? |
| Limitations | Lacks physiological relevance | Mechanistically complex, lower throughput | Do off-target effects in vivo mask the desired activity? |
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel nAChR modulators. Although a direct, comprehensive comparison of its in vivo and in vitro activities is not yet available in the public domain, this guide provides a robust framework for understanding the principles and challenges of translating preclinical data. The successful development of derivatives from this chemical intermediate will hinge on a thorough and integrated understanding of both their molecular interactions in controlled settings and their complex behavior within a living organism. Future research should focus on the synthesis and comprehensive pharmacological profiling of novel compounds derived from this compound, with a dedicated effort to publish both the in vitro and in vivo findings to enrich the scientific community's understanding and accelerate the development of new therapies for neurological disorders.
A Comparative Guide to the Structural Activity Relationship of 2-(3-Methylpyridin-2-YL)ethanamine Analogs as Histamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-(3-Methylpyridin-2-YL)ethanamine Scaffold
The this compound core structure is a key pharmacophore found in compounds targeting various biological systems. A notable analog is Betahistine, N-methyl-2-(pyridin-2-yl)ethanamine, a well-established drug for the treatment of Ménière's disease.[1][2] Its therapeutic effects are attributed to its dual action as a partial agonist of the histamine H1 receptor and a more potent antagonist of the histamine H3 receptor.[1][3][4] This dual activity enhances microcirculation in the inner ear and modulates neurotransmitter release in the central nervous system.[3]
This guide will dissect the structural modifications of the this compound scaffold and their impact on affinity and efficacy at histamine H1 and H3 receptors. Understanding these relationships is crucial for the rational design of more potent and selective modulators.
Core Structural Components and Their Influence on Activity
The fundamental structure of this compound can be divided into three key regions for SAR analysis: the pyridine ring, the ethylamine side chain, and the terminal amine group. Modifications in each of these regions can significantly alter the pharmacological profile of the analogs.
A logical workflow for investigating the SAR of these analogs is outlined below:
Caption: Workflow for SAR studies of this compound analogs.
Comparative Analysis of Structural Modifications
Substitution on the Pyridine Ring
The position and nature of substituents on the pyridine ring are critical determinants of activity and selectivity.
-
Methyl Group at Position 3: The presence of the methyl group at the 3-position, as in the parent compound, is likely to influence the steric and electronic properties of the pyridine ring, potentially affecting its interaction with the receptor binding pocket. While specific data for the 3-methyl analog is scarce, studies on related heterocyclic histamine analogs demonstrate that substitution on the aromatic ring can significantly impact potency. For instance, in a series of 2-phenylhistamines, substitution on the phenyl ring was found to modulate H1 receptor agonist activity, with a 3-trifluoromethylphenyl group leading to a more potent analog than histamine itself.[5]
-
Other Substituents: The introduction of other groups such as halogens (Cl, Br), electron-donating groups (e.g., OCH3), or electron-withdrawing groups (e.g., CF3) at various positions on the pyridine ring would be expected to modulate activity. A systematic investigation would be required to determine the optimal substitution pattern for H1 agonism versus H3 antagonism. A study on novel H3-receptor antagonists explored various substituents on a heterocyclic ring, including NO2, NH2, and Cl, to investigate their electronic effects on activity.[6]
Modifications of the Ethylamine Side Chain
The ethylamine side chain acts as a spacer between the pyridine ring and the terminal amine, and its length and conformation are crucial for proper receptor binding.
-
Chain Length: The two-carbon chain is a common feature in many histamine receptor ligands. Altering the chain length to one or three carbons would likely decrease affinity, as the optimal distance between the aromatic ring and the basic nitrogen is a key factor for interaction with histamine receptors.
-
Alkylation of the Side Chain: Introduction of alkyl groups on the ethylamine chain, particularly on the α-carbon, can have profound effects. For instance, α-methylation of histamine significantly increases potency at the H3 receptor, with the (R)-isomer being much more active.[7] A similar trend would be anticipated for this compound analogs.
Substitution on the Terminal Amine
The basicity and steric bulk of the terminal amine group are critical for the ionic interaction with a conserved aspartate residue in the histamine receptor binding pocket.
-
N-Alkylation: The degree of N-alkylation influences both potency and selectivity. Betahistine, the N-methyl analog of 2-(pyridin-2-yl)ethanamine, is a partial H1 agonist and a potent H3 antagonist.[3][4] Increasing the size of the N-alkyl substituent (e.g., ethyl, propyl) may alter the balance between H1 and H3 activity. In a study of side-chain alkyl histamines, H1-receptor agonist activity was found to decrease in the order of Me > Et > Pr.[6]
-
Incorporation into a Ring: Incorporating the terminal nitrogen into a cyclic structure, such as a pyrrolidine or piperidine ring, is a common strategy in the design of H3 receptor antagonists. This modification can enhance potency and improve pharmacokinetic properties. For example, a novel H3 receptor antagonist, enerisant, features a 2-methylpyrrolidin-1-yl group.
Comparative Biological Data of Betahistine and Related Analogs
The following table summarizes the in vitro pharmacological data for betahistine, a close analog of the topic compound, providing a baseline for comparison.
| Compound | Receptor | Assay Type | Species | Ki (μM) | EC50/IC50 (μM) | Reference |
| Betahistine | Histamine H1 | Binding | Guinea Pig | 31 | - | [3] |
| Histamine H1 | Functional (Glycogenolysis) | Mouse | - | 9.0 (EC50) | [3] | |
| Histamine H3 | Functional (Histamine Release) | Rat | - | 6.9 (Ki) | [3] |
This data highlights the dual activity of betahistine, with a notable potency as an H3 receptor antagonist.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Histamine H1 Receptor Binding Assay
This protocol is based on the displacement of a radiolabeled H1 antagonist from receptor-expressing membranes.
Workflow Diagram:
Caption: Workflow for a histamine H1 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]-mepyramine and varying concentrations of the test compound.
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Histamine H3 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.
Workflow Diagram:
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. mediasphera.ru [mediasphera.ru]
- 3. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. resources.tocris.com [resources.tocris.com]
- 7. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 2-(3-Methylpyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylpyridin-2-YL)ethanamine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the ethanamine and methyl groups on the pyridine ring imparts unique physicochemical properties that are leveraged in the design of novel therapeutics. Consequently, the efficient and scalable synthesis of this compound is of significant interest to the research and development community. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of the underlying chemical principles, experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into three main strategies, each commencing from a different commercially available starting material:
-
Functionalization of 2,3-Lutidine: This approach leverages the readily available 2,3-dimethylpyridine (2,3-lutidine) and involves the selective functionalization of the methyl group at the 2-position, followed by chain extension and introduction of the amine functionality.
-
Reductive Amination of a Ketone Precursor: This strategy involves the synthesis of an acetylpyridine intermediate, 2-acetyl-3-methylpyridine, which is then converted to the target ethanamine via reductive amination.
-
Cross-Coupling from a Halogenated Pyridine: This method utilizes a pre-functionalized pyridine, such as 2-chloro-3-methylpyridine, and employs cross-coupling reactions to introduce the two-carbon side chain, which is subsequently converted to the amine.
This guide will now delve into a detailed analysis of each of these synthetic pathways.
Method 1: Synthesis from 2,3-Lutidine via a Nitrile Intermediate
This is a classical and widely applicable approach for the synthesis of phenethylamines and their heterocyclic analogs. The strategy hinges on the conversion of a methyl group to a cyanomethyl group, which is then reduced to the desired ethanamine.
Reaction Pathway
Figure 1: Synthetic pathway from 2,3-Lutidine.
In-Depth Technical Discussion
The initial and most critical step in this sequence is the selective free-radical bromination of the methyl group at the 2-position of 2,3-lutidine. The 2-methyl group is generally more susceptible to radical halogenation than the 3-methyl group due to the influence of the nitrogen atom in the pyridine ring. The reaction is typically initiated by a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. Careful control of the stoichiometry of the brominating agent, N-bromosuccinimide (NBS), is crucial to minimize over-bromination and other side reactions.
The resulting 2-(bromomethyl)-3-methylpyridine is a reactive intermediate that readily undergoes nucleophilic substitution with cyanide ion. Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly employed for this transformation, affording 2-(3-methylpyridin-2-yl)acetonitrile.
The final step is the reduction of the nitrile to the primary amine. This can be achieved through several robust methods. Lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) is a powerful reducing agent that efficiently converts the nitrile to the amine. An alternative and often preferred method, especially on a larger scale, is catalytic hydrogenation. This involves the use of hydrogen gas in the presence of a catalyst like Raney Nickel or Palladium on carbon (Pd/C) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
Experimental Protocol: Synthesis of 2-(3-Methylpyridin-2-yl)acetonitrile
-
Bromination of 2,3-Lutidine: To a solution of 2,3-lutidine (1 equiv.) in carbon tetrachloride, add N-bromosuccinimide (1.05 equiv.) and a catalytic amount of benzoyl peroxide (0.02 equiv.).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(bromomethyl)-3-methylpyridine, which can be used in the next step without further purification.
-
Cyanation: Dissolve the crude 2-(bromomethyl)-3-methylpyridine in DMSO.
-
Add sodium cyanide (1.2 equiv.) portion-wise at room temperature, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-methylpyridin-2-yl)acetonitrile.
Comparative Data
| Parameter | Method 1: From 2,3-Lutidine |
| Starting Material | 2,3-Lutidine |
| Key Intermediates | 2-(Bromomethyl)-3-methylpyridine, 2-(3-Methylpyridin-2-yl)acetonitrile |
| Overall Yield | Moderate (typically 40-60%) |
| Scalability | Good |
| Reagents & Conditions | Radical bromination (NBS, BPO), Cyanation (NaCN), Reduction (LiAlH4 or H2/Catalyst) |
| Advantages | Readily available starting material, well-established reaction sequence. |
| Disadvantages | Use of toxic reagents (NBS, NaCN), potential for side reactions in the bromination step, requires careful control of reaction conditions. |
Method 2: Synthesis via Reductive Amination of 2-Acetyl-3-methylpyridine
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1] This approach involves the in-situ formation of an imine or enamine from a ketone and an amine source, followed by its reduction to the target amine.
Reaction Pathway
Figure 2: Synthetic pathway via Reductive Amination.
In-Depth Technical Discussion
The key to this synthetic route is the preparation of the 2-acetyl-3-methylpyridine intermediate. While several methods exist for the synthesis of acetylpyridines[2], a common approach involves the Grignard reaction. 2-Bromo-3-methylpyridine can be converted to its Grignard reagent by treatment with magnesium metal in an ethereal solvent. Subsequent reaction of the Grignard reagent with acetonitrile, followed by acidic hydrolysis, yields the desired ketone.
Once 2-acetyl-3-methylpyridine is obtained, it can be subjected to reductive amination. A common method involves reaction with ammonia in the presence of a reducing agent. Catalytic hydrogenation using Raney Nickel as the catalyst is an effective method.[3] Alternatively, milder reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can be used in the presence of an ammonia source like ammonium acetate.[4] These reagents have the advantage of being more selective and can be used under milder conditions.
Experimental Protocol: Reductive Amination of 2-Acetyl-3-methylpyridine
-
Grignard Reaction: Prepare the Grignard reagent from 2-bromo-3-methylpyridine (1 equiv.) and magnesium turnings (1.2 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the Grignard solution to 0°C and add a solution of acetonitrile (1.1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-acetyl-3-methylpyridine by column chromatography or distillation.
-
Reductive Amination: To a solution of 2-acetyl-3-methylpyridine (1 equiv.) in methanol, add ammonium acetate (10 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equiv.) portion-wise, keeping the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is acidic.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with aqueous sodium hydroxide and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Comparative Data
| Parameter | Method 2: Reductive Amination |
| Starting Material | 2-Bromo-3-methylpyridine |
| Key Intermediates | 2-Acetyl-3-methylpyridine |
| Overall Yield | Good (typically 60-75%) |
| Scalability | Good |
| Reagents & Conditions | Grignard reaction, Reductive amination (NH3/H2/Catalyst or NaBH3CN) |
| Advantages | High-yielding final step, avoids the use of highly toxic cyanide salts in the main pathway. |
| Disadvantages | Grignard reaction can be sensitive to moisture, requires careful handling of organometallic reagents. |
Method 3: Synthesis via Cross-Coupling from 2-Chloro-3-methylpyridine
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This approach offers a convergent and flexible route to the target compound.
Reaction Pathway
Figure 3: Synthetic pathways via Cross-Coupling.
In-Depth Technical Discussion
This strategy offers multiple variations. One prominent route is the Sonogashira coupling of 2-chloro-3-methylpyridine with a protected acetylene, such as trimethylsilylacetylene.[5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Following deprotection of the silyl group, the resulting terminal alkyne can be hydrogenated to the ethanamine. Complete reduction of the alkyne and the pyridine ring can be a challenge, and careful selection of the catalyst and reaction conditions is necessary to achieve selectivity for the desired product.
An alternative cross-coupling approach is the Suzuki coupling of 2-chloro-3-methylpyridine with a vinylboronic acid derivative to form 2-vinyl-3-methylpyridine. The resulting vinyl group can then be converted to the ethanamine functionality through a two-step process. Hydroboration-oxidation of the vinyl group will yield 2-(3-methylpyridin-2-yl)ethanol.[6][7] This anti-Markovnikov addition ensures the formation of the primary alcohol. The alcohol can then be converted to the amine, for example, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with an azide and subsequent reduction.
Experimental Protocol: Sonogashira Coupling and Reduction
-
Sonogashira Coupling: To a solution of 2-chloro-3-methylpyridine (1 equiv.) in triethylamine, add trimethylsilylacetylene (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Heat the mixture to 80°C under an inert atmosphere for 12-16 hours.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified product in methanol and add potassium carbonate (2 equiv.). Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and extract the product with diethyl ether.
-
Reduction: Dissolve the 2-ethynyl-3-methylpyridine in ethanol and add a catalytic amount of platinum(IV) oxide.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen for 24 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the crude product, which can be purified by distillation or salt formation.
Comparative Data
| Parameter | Method 3: Cross-Coupling |
| Starting Material | 2-Chloro-3-methylpyridine |
| Key Intermediates | 2-Ethynyl-3-methylpyridine or 2-Vinyl-3-methylpyridine |
| Overall Yield | Variable, can be good for specific routes. |
| Scalability | Moderate, can be limited by catalyst cost and removal. |
| Reagents & Conditions | Palladium-catalyzed cross-coupling (Sonogashira or Suzuki), hydrogenation or multi-step conversion of the side chain. |
| Advantages | High convergency and flexibility, allows for late-stage introduction of the side chain. |
| Disadvantages | Can be expensive due to the cost of palladium catalysts and specialized reagents, requires careful optimization of reaction conditions, potential for catalyst poisoning. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the technical capabilities of the laboratory.
-
For laboratory-scale synthesis and rapid access to the compound , the reductive amination of 2-acetyl-3-methylpyridine (Method 2) often presents the most efficient and high-yielding approach, provided the ketone precursor can be readily prepared.
-
For larger-scale production , the synthesis from 2,3-lutidine (Method 1) is a viable option due to the low cost of the starting material. However, the use of hazardous reagents and the need for careful process optimization to control selectivity are important considerations.
-
The cross-coupling strategies (Method 3) offer the greatest flexibility and are particularly useful for the synthesis of analogs with diverse substitution patterns on the pyridine ring. However, the cost and sensitivity of the catalysts may limit their applicability for large-scale manufacturing of this specific compound.
Ultimately, a thorough evaluation of the economic and practical aspects of each method is recommended to determine the most suitable synthetic strategy for a given application.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-(3-Methylpyridin-2-YL)ethanamine via HPLC
Introduction
2-(3-Methylpyridin-2-YL)ethanamine is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly as a building block for nicotinic acetylcholine receptor modulators used in treating neurological disorders.[1] Given its role in active pharmaceutical ingredient (API) synthesis, ensuring its purity is paramount. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering the resolution and sensitivity required to detect and quantify the main component and any process-related or degradation impurities.
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method development choices, ensuring a robust and reliable analytical outcome. The principles discussed adhere to the standards outlined in major pharmacopeias like the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8][9][10][11]
Understanding the Analyte: The Key to a Robust Method
Before any method development, a thorough understanding of the analyte's physicochemical properties is essential.[12]
-
Structure: this compound consists of a pyridine ring and a primary ethanamine side chain. This structure contains two basic nitrogen atoms: one on the pyridine ring and one on the primary amine.
-
Polarity and Basicity: The presence of two nitrogen atoms makes the molecule polar and basic. This is the single most important factor influencing its chromatographic behavior. In reversed-phase HPLC, basic compounds are notorious for causing poor peak shape (tailing) due to strong interactions with residual silanol groups on the silica-based stationary phase.
-
Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, regioisomers, by-products) or degradation.[13] For pyridine derivatives, common impurities might include positional isomers (e.g., 2-(5-Methylpyridin-2-YL)ethanamine), precursors from synthesis, or oxidation products.[14][15]
The primary analytical challenge is to develop a method that provides a sharp, symmetrical peak for the main analyte while achieving baseline separation from all potential impurities.
HPLC Method Development: A Comparative Strategy
The development of a successful HPLC method hinges on the strategic selection of the column, mobile phase, and detector.[16][17] We will compare three distinct reversed-phase HPLC methods—a rapid isocratic screening method, a high-resolution gradient method, and an orthogonal method—to illustrate a comprehensive approach to purity assessment.
The Critical Role of Mobile Phase pH
For basic compounds like our analyte, controlling the mobile phase pH is non-negotiable.[18][19] To achieve symmetrical peaks, the amine groups should be kept in a single, consistent protonation state (fully ionized). This is accomplished by setting the mobile phase pH at least 2 units below the pKa of the amine groups. This suppresses the secondary interactions with the stationary phase that lead to peak tailing.[20][21] An acidic mobile phase (pH 2.5-3.5) is therefore the logical starting point.[22][20][21]
Column Selection: Not All C18s are Created Equal
While a C18 column is the workhorse of reversed-phase chromatography, the choice of a specific C18 phase is crucial for analyzing basic compounds.[23][24]
-
Traditional C18: Older, traditional C18 columns often have a higher number of accessible, acidic silanol groups, which can cause severe peak tailing with basic analytes.
-
End-Capped C18: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanols, offering significantly better peak shape for bases.[25]
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) or phenyl-hexyl phases can offer alternative selectivity and are often more compatible with highly aqueous mobile phases, which might be needed for retaining polar impurities.[26][27]
For this guide, we will focus on a high-quality, end-capped C18 column as our primary tool due to its versatility and robustness.
Comparative HPLC Methods
Here we compare three methods designed for different stages of analysis, from rapid screening to comprehensive purity profiling.
Method A: Rapid Isocratic Screening
This method is designed for quick checks, such as in-process control, where speed is prioritized over resolving every minor impurity.
Method B: High-Resolution Gradient
This is the gold-standard method for final purity testing and stability studies. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified.[7]
Method C: Orthogonal Method (Alternative Selectivity)
To ensure no impurities are co-eluting with the main peak, a second, orthogonal method is invaluable. This builds confidence and trustworthiness in the purity value. Here, we change the organic modifier and the column phase to create a different separation mechanism.
Comparative Data Summary
The table below summarizes the expected performance of the three methods. Resolution (Rs) is calculated between the main analyte peak and the most critical, closely eluting impurity (Impurity B).
| Parameter | Method A: Isocratic C18 | Method B: Gradient C18 | Method C: Orthogonal Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.8 | 20 mM KH₂PO₄, pH 2.8 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | 70% A : 30% B | Gradient: 5% to 60% B in 20 min | Gradient: 10% to 70% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Run Time | 10 min | 25 min | 25 min |
| Resolution (Rs) | < 1.5 (Co-elution risk) | > 2.0 (Excellent separation) | > 2.0 (Alternative selectivity) |
| Application | In-process control, rapid screen | Release testing, stability studies | Purity confirmation, method validation |
Experimental Protocols
Protocol 1: High-Resolution Gradient Purity (Method B)
-
Preparation of Mobile Phase A: Dissolve potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 262 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 40 60 22.0 95 5 | 25.0 | 95 | 5 |
-
-
System Suitability: Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.[2][6]
-
Calculation: Calculate the percentage of each impurity by the area normalization method.
Method Validation and Trustworthiness
A protocol is only as reliable as its validation. To ensure this guide's methods are trustworthy, they must be validated according to ICH Q2(R1) guidelines.[3][8][9][10] Key validation parameters include:
-
Specificity: Demonstrated by the method's ability to resolve the main peak from all potential impurities and degradation products (forced degradation studies are essential here). The use of an orthogonal method (Method C) is a powerful tool for demonstrating specificity.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy & Precision: The method must be shown to be both accurate (close to the true value) and precise (reproducible).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
By systematically validating the chosen method (ideally Method B), a self-validating system is created, providing high confidence in the reported purity values.
Conclusion
Assessing the purity of this compound requires a methodical and scientifically grounded approach to HPLC method development. While a rapid isocratic method is suitable for preliminary checks, a high-resolution gradient method using a modern, end-capped C18 column and an acidic mobile phase is the recommended approach for accurate and reliable purity determination. This primary method should be complemented by an orthogonal method to confirm the absence of co-eluting species, thereby ensuring the highest level of scientific integrity and trustworthiness in the analytical results. Adherence to established validation principles is the final, critical step in developing a truly robust purity assessment protocol.
References
- 1. This compound [myskinrecipes.com]
- 2. usp.org [usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography [usp.org]
- 7. bioglobax.com [bioglobax.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. ICH Official web site : ICH [ich.org]
- 12. HPLC analytical Method development: an overview [pharmacores.com]
- 13. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 14. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 15. 2-(5-Methylpyridin-3-YL)ethanamine | C8H12N2 | CID 55266397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. onyxipca.com [onyxipca.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. moravek.com [moravek.com]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaguru.co [pharmaguru.co]
- 23. pharmaguru.co [pharmaguru.co]
- 24. hawach.com [hawach.com]
- 25. glsciencesinc.com [glsciencesinc.com]
- 26. waters.com [waters.com]
- 27. phenomenex.com [phenomenex.com]
A Comparative Spectroscopic Guide to 2-(3-Methylpyridin-2-YL)ethanamine and its Unsubstituted Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
2-(Pyridin-2-yl)ethanamine is a simple yet important building block in medicinal chemistry, known for its role as a histamine H1 receptor agonist. Its structure features a pyridine ring connected to an ethylamine side chain at the 2-position.
2-(3-Methylpyridin-2-YL)ethanamine is a derivative of the former, with a methyl group introduced at the 3-position of the pyridine ring. This seemingly minor structural modification can significantly impact the molecule's electronic properties, conformation, and, consequently, its biological activity and spectroscopic signature. Understanding these differences is crucial for drug design and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of a methyl group in this compound is expected to cause noticeable changes in the chemical shifts and coupling patterns of the pyridine ring protons and carbons compared to its unsubstituted counterpart.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule.
Experimental ¹H NMR Data for 2-(Pyridin-2-yl)ethanamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-6 (Pyridine) |
| ~7.60 | td | 1H | H-4 (Pyridine) |
| ~7.15 | d | 1H | H-3 (Pyridine) |
| ~7.10 | t | 1H | H-5 (Pyridine) |
| ~3.05 | t | 2H | -CH₂- (α to Pyridine) |
| ~2.90 | t | 2H | -CH₂- (β to Pyridine, attached to NH₂) |
| ~1.50 | br s | 2H | -NH₂ |
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.35 | d | 1H | H-6 (Pyridine) | The electron-donating methyl group at the 3-position is expected to shield the adjacent protons, causing a slight upfield shift. |
| ~7.45 | t | 1H | H-4 (Pyridine) | The methyl group's influence will be less pronounced at the meta position, but a minor upfield shift is still anticipated. |
| ~7.00 | d | 1H | H-5 (Pyridine) | Similar to H-4, a slight upfield shift is expected. |
| ~2.95 | t | 2H | -CH₂- (α to Pyridine) | The steric and electronic effects of the adjacent methyl group may slightly alter the chemical shift of these protons. |
| ~2.80 | t | 2H | -CH₂- (β to Pyridine, attached to NH₂) | The influence of the methyl group is expected to be minimal on this more distant methylene group. |
| ~2.30 | s | 3H | -CH₃ | A new singlet corresponding to the methyl group protons will appear in the aliphatic region. |
| ~1.50 | br s | 2H | -NH₂ | The chemical shift of the amine protons is variable and depends on concentration and solvent. |
The presence of the electron-donating methyl group in this compound increases the electron density on the pyridine ring, leading to a general upfield shift (to lower ppm values) for the aromatic protons compared to 2-(Pyridin-2-yl)ethanamine.[1][2] The most significant change will be the appearance of a new singlet for the methyl group protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.
Experimental ¹³C NMR Data for 2-(Pyridin-2-yl)ethanamine
| Chemical Shift (ppm) | Assignment |
| ~160.0 | C-2 (Pyridine) |
| ~149.5 | C-6 (Pyridine) |
| ~136.5 | C-4 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~121.5 | C-3 (Pyridine) |
| ~40.0 | -CH₂- (α to Pyridine) |
| ~39.0 | -CH₂- (β to Pyridine, attached to NH₂) |
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| ~158.0 | C-2 (Pyridine) | The methyl group at C-3 will likely cause a slight upfield shift due to its electron-donating nature. |
| ~157.0 | C-3 (Pyridine) | The direct attachment of the methyl group will cause a significant downfield shift for this carbon. |
| ~148.5 | C-6 (Pyridine) | A minor upfield shift is expected due to the overall increase in electron density. |
| ~136.0 | C-4 (Pyridine) | A slight upfield shift is anticipated. |
| ~123.0 | C-5 (Pyridine) | A minor upfield shift is expected. |
| ~38.0 | -CH₂- (α to Pyridine) | Steric hindrance from the 3-methyl group may cause a slight upfield shift. |
| ~39.0 | -CH₂- (β to Pyridine, attached to NH₂) | Minimal change is expected for this carbon. |
| ~18.0 | -CH₃ | A new peak in the aliphatic region will correspond to the methyl carbon. |
The methyl substituent is expected to have a pronounced effect on the chemical shifts of the pyridine ring carbons. The carbon to which the methyl group is attached (C-3) will experience a significant downfield shift, while the other ring carbons will generally be shielded and shift slightly upfield.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental IR Data for 2-(Pyridin-2-yl)ethanamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360-3280 | Medium, Broad | N-H stretch (amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1570, ~1470, ~1430 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1440 | Medium | CH₂ scissoring |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted pyridine) |
Predicted IR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3360-3280 | Medium, Broad | N-H stretch (amine) | The primary amine functional group remains unchanged. |
| 3050-3000 | Medium | C-H stretch (aromatic) | Aromatic C-H stretches will still be present. |
| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) | Increased intensity due to the additional methyl group. |
| ~1590, ~1560, ~1460, ~1420 | Strong | C=C and C=N stretching (pyridine ring) | The positions of these bands may shift slightly due to the methyl substituent. |
| ~1450 | Medium | CH₂ scissoring and CH₃ asymmetric bending | Overlapping bands are expected in this region. |
| ~1380 | Medium | CH₃ symmetric bending | A new band characteristic of a methyl group. |
| ~800 | Strong | C-H out-of-plane bending (trisubstituted pyridine) | The substitution pattern change will significantly alter the C-H out-of-plane bending vibrations. |
The IR spectrum of this compound is expected to be very similar to that of its unsubstituted analog, with the key differences being the appearance of C-H stretching and bending vibrations from the methyl group and a shift in the C-H out-of-plane bending vibrations of the pyridine ring due to the change in substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental MS Data for 2-(Pyridin-2-yl)ethanamine
The mass spectrum of 2-(Pyridin-2-yl)ethanamine is available in the NIST WebBook.[3] The molecular ion peak ([M]⁺) is observed at m/z 122. The base peak is typically at m/z 93, corresponding to the loss of the ethylamine side chain via cleavage of the C-C bond alpha to the ring, followed by rearrangement to form a stable picolyl cation or a related structure.
| m/z | Proposed Fragment |
| 122 | [M]⁺ |
| 93 | [M - CH₂NH₂]⁺ |
Predicted MS Data for this compound
| Predicted m/z | Proposed Fragment | Rationale for Prediction |
| 136 | [M]⁺ | The molecular weight is increased by 14 Da due to the methyl group. |
| 107 | [M - CH₂NH₂]⁺ | The base peak is expected to be at m/z 107, resulting from the same fragmentation pathway as the unsubstituted analog, leading to a methylpicolyl cation. |
| 121 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion is another possible fragmentation pathway. |
The primary fragmentation pathway for this compound is expected to be the same as for 2-(Pyridin-2-yl)ethanamine, involving the cleavage of the bond between the ethyl group and the pyridine ring. This will result in a base peak at m/z 107. The molecular ion peak will be observed at m/z 136.
Experimental Protocols and Workflows
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This guide provides a detailed comparative analysis of the expected spectroscopic data for this compound alongside the experimental data for its parent compound, 2-(Pyridin-2-yl)ethanamine. The introduction of a methyl group at the 3-position of the pyridine ring is predicted to induce characteristic shifts in the NMR spectra, introduce new vibrational modes in the IR spectrum, and alter the fragmentation pattern in the mass spectrum. By understanding these predicted differences, researchers can more effectively identify and characterize this and other substituted pyridine compounds, which is a critical step in the advancement of drug discovery and development.
References
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(3-Methylpyridin-2-YL)ethanamine
Foreword
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more salient. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, and at the heart of this process lies the assessment of molecular specificity. A compound's tendency to engage with unintended biological targets—a phenomenon known as cross-reactivity or off-target binding—is a primary driver of unforeseen toxicities and diminished therapeutic efficacy. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-(3-Methylpyridin-2-YL)ethanamine, a pyridylethylamine derivative of significant interest.
As Senior Application Scientists, our role transcends mere protocol recitation. We delve into the "why" behind the "how," grounding our experimental designs in a deep understanding of biochemical principles and a pragmatic awareness of their real-world implications. This document is structured to reflect that philosophy. We will not only present the requisite experimental workflows but also explore the scientific rationale underpinning our choice of assays, target panels, and data interpretation strategies. Our objective is to equip you, our fellow researchers, with the knowledge and tools to build a robust and self-validating selectivity profile for your molecule, thereby enabling more informed decisions in the critical early stages of drug development.
This guide is predicated on the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation is rooted in established scientific literature and best practices, with comprehensive citations to support our claims. We will leverage clear data visualization and structured protocols to ensure that the information is not only accurate but also accessible and actionable.
Understanding the Molecule: this compound
This compound is a small molecule featuring a pyridylethylamine scaffold. This structural motif is a well-known pharmacophore present in numerous biologically active compounds, most notably histaminergic and adrenergic ligands. Its primary chemical features—a basic ethylamine side chain and an aromatic pyridine ring—confer the potential for interactions with a variety of biogenic amine receptors and transporters. Therefore, a thorough cross-reactivity assessment is not merely a perfunctory exercise but a scientific necessity to delineate its true pharmacological profile.
Before embarking on a screening campaign, a foundational understanding of the molecule's likely biological targets is paramount. The pyridylethylamine structure is a known histamine H1 receptor agonist. Therefore, our investigation will be centered on its activity at this primary target while systematically exploring its potential interactions with other related receptor families.
The Imperative of Cross-Reactivity Profiling
The rationale for conducting extensive cross-reactivity studies is twofold:
-
Safety and Toxicity: Off-target interactions are a leading cause of adverse drug reactions (ADRs). For instance, unintended activity at hERG channels can lead to cardiotoxicity, while interactions with certain GPCRs can result in a range of physiological side effects. Identifying these liabilities early in the discovery process is critical for mitigating risk.
-
Efficacy and Mechanism of Action (MoA): A compound's observed in-vivo effect may be a composite of its on-target and off-target activities. A clean selectivity profile strengthens the validation of the intended MoA, whereas significant off-target engagement can confound the interpretation of efficacy studies and may even present opportunities for drug repositioning if the off-target effect is therapeutically relevant.
Designing a Tiered Cross-Reactivity Screening Strategy
A pragmatic approach to cross-reactivity profiling involves a tiered strategy, starting with a broad panel of targets and progressively narrowing the focus based on initial findings.
Workflow for Cross-Reactivity Profiling
Caption: A tiered approach to cross-reactivity profiling.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for initial cross-reactivity screening due to their high throughput and sensitivity. They directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Principle: Competitive displacement of a known high-affinity radioligand from a receptor by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol (Example: Histamine H1 Receptor):
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound) at various concentrations (e.g., 10 µM to 0.1 nM).
-
Radioligand (e.g., [³H]-pyrilamine, a known H1 antagonist) at a concentration near its Kd.
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known non-labeled H1 antagonist, e.g., 10 µM mepyramine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assays
If the broad panel screen identifies potential interactions with enzymes (e.g., kinases, proteases, phosphodiesterases), specific enzyme inhibition assays should be performed.
Principle: Measurement of the effect of the test compound on the rate of an enzyme-catalyzed reaction.
Step-by-Step Protocol (Example: Generic Kinase Assay using ADP-Glo™):
-
Assay Setup:
-
In a 96-well plate, add:
-
Kinase buffer.
-
Test compound at various concentrations.
-
The specific kinase being investigated.
-
The kinase's substrate and ATP.
-
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Functional Assays
For "hits" identified in binding assays, particularly for GPCRs, it is crucial to determine if the binding event translates into a functional response (i.e., agonism, antagonism, or inverse agonism).
Principle: Measurement of a downstream signaling event (e.g., calcium mobilization, cAMP accumulation) in a whole-cell system.
Step-by-Step Protocol (Example: Calcium Flux Assay for a Gq-coupled GPCR):
-
Cell Preparation:
-
Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C.
-
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
To assess for agonist activity, add this compound at various concentrations and measure the fluorescence signal over time.
-
To assess for antagonist activity, pre-incubate the cells with the test compound for a set period, then add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80) and measure the fluorescence.
-
-
Data Analysis:
-
For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. This can be converted to a functional inhibition constant (Kb) using the Schild regression analysis.
-
Comparative Data Analysis
The ultimate goal of these studies is to generate a selectivity profile. This is often expressed as a selectivity ratio, which compares the affinity or potency of the compound at its primary target versus its off-targets.
Selectivity Ratio = Ki (or IC50, EC50) for Off-Target / Ki (or IC50, EC50) for Primary Target
A higher selectivity ratio (typically >100-fold) is desirable, indicating that the compound is significantly more potent at its intended target.
Illustrative Data Table
| Target | Assay Type | Result (Ki or IC50 in nM) | Selectivity Ratio (vs. Histamine H1) |
| Histamine H1 Receptor | Radioligand Binding | 15 | 1 |
| Histamine H2 Receptor | Radioligand Binding | >10,000 | >667 |
| Histamine H3 Receptor | Radioligand Binding | 2,500 | 167 |
| Adrenergic α1A Receptor | Radioligand Binding | 850 | 57 |
| Adrenergic α2A Receptor | Radioligand Binding | >10,000 | >667 |
| Dopamine D2 Receptor | Radioligand Binding | 5,300 | 353 |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 1,200 | 80 |
| hERG Channel | Electrophysiology (Patch Clamp) | >30,000 | >2000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Selectivity
A Comparative Analysis of 2-(3-Methylpyridin-2-YL)ethanamine and Established Phenethylamine-based Research Chemicals
This guide provides a comprehensive technical comparison of 2-(3-Methylpyridin-2-YL)ethanamine against a panel of well-characterized research chemicals from the phenethylamine and cathinone classes. Due to the limited publicly available pharmacological data for this compound, this document focuses on establishing a robust comparative framework based on its structural characteristics. We will delve into the known pharmacological profiles of foundational research chemicals—2-phenylethylamine, cathinone, and 2C-B—to provide a benchmark for potential activity. Furthermore, this guide furnishes detailed experimental protocols for in vitro assays essential for characterizing novel compounds like this compound.
Introduction: Structural Rationale and Comparative Framework
This compound is a unique structural amalgam, incorporating the core ethylamine side chain characteristic of phenethylamines, but with the phenyl group replaced by a methyl-substituted pyridine ring. This substitution is significant, as the pyridine ring introduces a nitrogen atom, altering the molecule's electronic properties, polarity, and potential for hydrogen bonding compared to a carbocyclic phenyl ring. The phenethylamine scaffold is the backbone for a vast array of psychoactive compounds, from endogenous neurotransmitters like dopamine to classic psychedelics and stimulants.[1][2]
The core hypothesis is that this compound will likely interact with monoaminergic systems, including serotonin, dopamine, and norepinephrine transporters and receptors, which are the primary targets of phenethylamine-based compounds.[3][4] The presence of the pyridine ring may also confer affinity for nicotinic acetylcholine receptors, a possibility that warrants investigation.
To provide a meaningful benchmark, we will compare the structural and known pharmacological properties of this compound with:
-
2-Phenylethylamine (PEA): The parent compound of the phenethylamine class, an endogenous trace amine with central nervous system stimulant effects.[5][6]
-
Cathinone: The β-keto analogue of amphetamine and the active constituent of the khat plant, known for its stimulant properties.[7][8]
-
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A well-characterized psychedelic phenethylamine with high affinity for serotonin 5-HT2A receptors.[9][10]
Comparative Pharmacological Profiles of Benchmark Compounds
The following table summarizes the known receptor binding and functional activity data for our selected benchmark research chemicals. This data provides a quantitative reference for the potential potency and selectivity of novel compounds.
| Compound | Target | Assay Type | Value (nM) | Reference |
| 2-Phenylethylamine | hTAAR1 | Agonist Activity | - | [11] |
| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50: >10,000 | [12] | |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50: >10,000 | [12] | |
| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50: >10,000 | [12] | |
| Cathinone | Dopamine Transporter (DAT) | Reuptake Inhibition | IC50: 34.8-83.1 | [13] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50: 23.6-25.6 | [13] | |
| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50: 6,100-7,595 | [13] | |
| 5-HT2A Receptor | Binding Affinity (Ki) | >10,000 | [14] | |
| 2C-B | 5-HT2A Receptor | Agonist Activity (EC50) | 1.2 | [10] |
| 5-HT2C Receptor | Agonist Activity (EC50) | 0.63 | [10] | |
| 5-HT2B Receptor | Agonist Activity (EC50) | 13 | [10] | |
| 5-HT1A Receptor | Binding Affinity (Ki) | >3,000 | [10] |
Structure-Activity Relationship (SAR) Insights and Predictions for this compound
Based on established SAR principles for phenethylamines and related compounds, we can infer potential pharmacological characteristics of this compound:[15][16]
-
Monoamine Transporter Affinity: The unsubstituted ethylamine side chain suggests a potential for interaction with monoamine transporters (DAT, NET, SERT). However, the pyridine ring, being more polar than a phenyl ring, may reduce affinity compared to classic phenethylamine-based stimulants.[8]
-
Serotonin Receptor Affinity: The overall structure does not immediately suggest high affinity for the 5-HT2A receptor in the same manner as the methoxy-substituted phenethylamines like 2C-B. However, interactions with other serotonin receptor subtypes cannot be ruled out.
-
Dopamine and Adrenergic Receptor Affinity: The phenethylamine backbone is a common motif in ligands for dopamine and adrenergic receptors.[1] The specific substitution pattern on the pyridine ring will be a key determinant of affinity and functional activity at these receptors.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a series of in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporter and Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand.[17][18]
Objective: To quantify the binding affinity of this compound at human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Materials:
-
Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells).
-
Radioligand specific for the target (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Non-specific binding control (a known high-affinity ligand for the target).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a competing ligand).
-
Reaction Mixture: To each well, add the cell membrane preparation, the appropriate concentration of the test compound (or buffer for total binding), and the radioligand at a concentration near its Kd.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assay: Calcium Flux for Gq-Coupled Receptors
This assay measures the functional activity (agonist or antagonist) of a compound at Gq-coupled G-protein coupled receptors (GPCRs), such as the 5-HT2A and 5-HT2C receptors, by detecting changes in intracellular calcium levels.[19][20]
Objective: To determine if this compound acts as an agonist or antagonist at human 5-HT2A and 5-HT2C receptors.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., 5-HT2A or 5-HT2C).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
Known agonist for the target receptor (e.g., serotonin).
-
Known antagonist for the target receptor (for antagonist mode).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.
-
Compound Addition (Agonist Mode): Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add serial dilutions of the test compound and measure the change in fluorescence over time.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound. Then, add a fixed concentration (e.g., EC80) of the known agonist and measure the inhibition of the fluorescence signal.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 and Emax values. For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 13. Cathinone - Wikipedia [en.wikipedia.org]
- 14. Serotonin receptor affinity of cathinone and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-anorectic activity relationships in substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methylpyridin-2-YL)ethanamine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(3-Methylpyridin-2-YL)ethanamine. While specific data for this exact compound is limited, a conservative approach, grounded in the known hazards of structurally similar pyridine and amine compounds, is essential for ensuring safety and compliance.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. Based on data from analogous compounds, this compound should be treated as a hazardous substance. The pyridine ring and the ethanamine side chain suggest a profile that includes corrosivity, toxicity, and potential reactivity.
The primary directive is to treat this compound as regulated hazardous waste at all times.[1] Improper disposal, such as drain or trash disposal, is a serious compliance violation and can lead to environmental contamination and significant penalties.[2][3]
Table 1: Inferred Hazard Profile and Disposal Implications
| Hazard Characteristic | Inferred Classification & Rationale | Primary Disposal Implication |
|---|---|---|
| Acute Toxicity | Harmful/Toxic. Likely harmful if swallowed or inhaled and potentially toxic in contact with skin, based on similar structures.[4][5][6] | Must be handled with appropriate PPE. Waste must be securely contained to prevent exposure. |
| Corrosivity | Corrosive. Amines are basic and can cause severe skin burns and eye damage.[4][6] | Requires chemically-resistant containers (e.g., HDPE, glass). Segregate from acids. |
| Reactivity | Reactive with acids and oxidizers. As a base, it will react exothermically with acids. Amines can react violently with strong oxidizing agents.[7][8] | Waste must be segregated from incompatible materials to prevent dangerous reactions.[7][9] |
| Environmental Hazard | Presumed harmful to aquatic life. Pyridine derivatives can be toxic to environmental organisms. | Prohibits sewer disposal.[2] All waste must be collected for treatment by a licensed facility. |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure a robust barrier between you and the chemical. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Step-by-Step Waste Collection and Containment Protocol
Proper containment at the point of generation is critical.[11] Follow this procedure for all waste streams (e.g., neat compound, contaminated solvents, reaction mixtures) containing this compound.
-
Select the Correct Waste Container:
-
Use only containers provided by or approved by your institution's Environmental Health & Safety (EHS) department.[11]
-
The container must be chemically compatible. High-Density Polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for corrosive materials.[7][9]
-
Ensure the container has a secure, leak-proof screw cap.[9]
-
-
Label the Container Before Use:
-
Affix a hazardous waste tag to the empty container.
-
Clearly write the words "Hazardous Waste".[7]
-
List all chemical constituents by their full name, including solvents. Do not use abbreviations or formulas.[7]
-
Indicate the approximate percentage of each component.
-
Check the boxes for all applicable hazards (e.g., Toxic, Corrosive).[7]
-
-
Segregate and Accumulate Waste:
-
This waste stream should be classified as Organic, Basic, and Toxic .
-
Crucially, do not mix this waste with incompatible materials. Specifically, keep it separate from:
-
Acids (to prevent violent neutralization)[7]
-
Strong Oxidizers
-
Halogenated Solvents (unless part of the same process stream)
-
-
Store the waste container in a designated and labeled Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a designated cabinet.[7]
-
-
Manage the Container:
-
Keep the waste container closed at all times, except when adding waste.[7][11]
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[9]
-
Once the container is full, or if it has been in the SAA for an extended period (typically 6-12 months, check institutional policy), submit a request for pickup to your EHS department.[2][7]
-
Disposal Workflow and Decision Process
The following diagram outlines the critical decision points from the moment waste is generated to its final, compliant disposal.
Caption: Waste Management Decision Workflow.
Spill and Emergency Procedures
Even with careful planning, spills can occur. Immediate and correct action is vital.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical spill kit absorbent suitable for bases/solvents.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated solid hazardous waste container, label it appropriately, and dispose of it through EHS.[1]
-
Clean the spill area thoroughly.
-
-
Major Spill (Outside of a fume hood, or a quantity you are not equipped to handle):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency number (e.g., EHS, Campus Safety) immediately.[1] Provide details on the chemical spilled, the quantity, and the location.
-
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with generating less waste.[12] Incorporate these principles into your research planning:
-
Source Reduction: Order only the quantity of this compound needed for your experiments.[11]
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates and to identify chemicals nearing their expiration date for timely use or disposal.[1][9]
-
Process Modification: Where scientifically viable, modify experiments to use smaller quantities of hazardous materials.[1]
By adhering to these rigorous procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the scientific community.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. aksci.com [aksci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. iip.res.in [iip.res.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Methylpyridin-2-YL)ethanamine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The handling of specialized reagents like 2-(3-Methylpyridin-2-YL)ethanamine, a substituted pyridine derivative, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous personal protective equipment (PPE) protocols. This guide provides an in-depth, experience-driven framework for ensuring your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and control.
Core Hazard Assessment: Understanding the Adversary
This compound belongs to a class of compounds—pyridine derivatives and volatile amines—that share a common hazard profile. While a specific, comprehensive toxicological profile for this exact molecule may be limited, we can establish a robust safety protocol by extrapolating from well-documented analogous compounds. The primary risks are associated with its potential volatility, flammability, and corrosive nature.
The key hazards to mitigate are:
-
Dermal and Ocular Exposure : Direct contact can lead to severe skin irritation, chemical burns, and serious eye damage.[1][2][3] Pyridine-based compounds can be readily absorbed through the skin, leading to systemic toxicity.
-
Inhalation : As with many volatile amines, inhalation of vapors can irritate the respiratory system, causing symptoms like coughing and wheezing.[2][4][5][6] Higher concentrations may lead to more severe health effects, including dizziness and nausea.[4]
-
Ingestion : Accidental ingestion is harmful and can cause significant internal damage.[3][4][7]
-
Flammability : Pyridine derivatives are often flammable liquids and vapors.[5][7] Vapors can be heavier than air, travel to an ignition source, and flash back.[5][8]
The Self-Validating PPE Protocol
A successful PPE strategy is not just about wearing the equipment; it's about understanding its limitations and integrating its use into a seamless, safe workflow. Every step, from selection to disposal, must be a self-validating check on safety.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even selected, the primary line of defense must be established. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][9][10] This engineering control is non-negotiable as it minimizes the concentration of inhalable vapors in the laboratory environment.[9][10][11]
Essential Personal Protective Equipment
The following table summarizes the required PPE. The subsequent sections provide the critical reasoning behind each selection.
| Protection Type | Minimum Requirement | Recommended for Splash/Spill Hazard | Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Goggles and a full Face Shield | Protects against splashes and irritating vapors. A face shield provides a secondary barrier for the entire face.[4][7][12] |
| Hand | Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves | Double-gloving with compatible materials | Pyridine and its derivatives show high permeation rates through standard nitrile gloves. Butyl rubber offers superior resistance.[13] Always check manufacturer compatibility data. |
| Body | Fully-Buttoned Laboratory Coat | Chemical-Resistant Apron over Lab Coat | Protects skin and personal clothing from incidental contact and small splashes. An apron adds a layer of impermeable protection.[4][5][13] |
| Respiratory | Not required if handled in a fume hood | Air-Purifying Respirator (APR) with Organic Vapor Cartridges | A fume hood is the primary control. Respirators are for emergency situations (e.g., spills) and require prior medical clearance and fit-testing.[6][8][13][14] |
| Footwear | Closed-toe, non-slip shoes | N/A | Protects feet from spills and dropped objects.[10][11] |
Causality Behind PPE Choices
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any angle and from vapors that can cause severe irritation.[7] For any procedure with an elevated risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield must be worn over the goggles. This provides a critical secondary layer of protection.
-
Hand Protection : This is arguably the most critical choice for this class of chemicals. Many common laboratory gloves, particularly latex and to a lesser extent nitrile, offer poor protection against pyridine-based compounds.[4][13] The molecular structure of these solvents allows them to permeate these materials quickly. Butyl rubber or PVA gloves are the recommended materials for extended contact.[13] It is imperative to consult the specific glove manufacturer's chemical resistance chart before beginning work. For any task, consider double-gloving to provide a buffer in case the outer glove is compromised.
-
Body and Foot Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[13] This protects your skin and street clothes from minor drips and splashes. Shoes must fully cover the foot; perforated shoes or sandals are strictly forbidden.[10][11]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow ensures that safety protocols are consistently applied.
Caption: Workflow for Safe Handling of this compound.
-
Preparation :
-
Verify the certification of your chemical fume hood.
-
Assemble all necessary equipment (glassware, stir bars, etc.) and a designated, labeled hazardous waste container inside the hood.[11]
-
Don all required PPE before approaching the hood: lab coat, chemical splash goggles, and appropriate gloves.[11]
-
-
Execution :
-
Keep the container of this compound tightly closed when not in use.[4]
-
Perform all manipulations at least six inches inside the fume hood sash to ensure proper airflow.[11]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[8]
-
-
Decontamination and Disposal :
-
All waste, including contaminated consumables like pipette tips and weigh boats, must be disposed of in a clearly labeled, sealed hazardous waste container.[11][13] Never pour pyridine derivatives down the sink.[11]
-
Wipe down the work surface within the fume hood with an appropriate decontaminating solvent.
-
Remove PPE in the reverse order of donning, being careful not to touch your skin with the exterior of contaminated gloves. Dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[5][11]
-
Emergency and Disposal Plan
Spill Response :
-
Small Spill (inside fume hood) : If you are trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand).[13] Place the absorbent material into the hazardous waste container.
-
Large Spill or Spill Outside Hood : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) office immediately.[13] Do not attempt to clean it up without proper training and respiratory protection.
Exposure Response :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[15][16] If symptoms persist, seek medical attention.
Waste Disposal :
-
All waste containing this compound must be collected in a compatible, airtight hazardous waste container.[13]
-
The container must be properly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Store the waste container in a cool, well-ventilated area away from incompatible materials (e.g., strong acids, oxidizing agents) until it is collected by EH&S.[13][14]
By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. nj.gov [nj.gov]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. media.laballey.com [media.laballey.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cdc.gov [cdc.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






